2-Amino-1-(2-amino-3-pyridinyl)ethanone
Description
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Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-amino-1-(2-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4,8H2,(H2,9,10) |
InChI Key |
RMVZCYXVKVHFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Expanding Role of 2-Aminopyridine-3-Acyl Derivatives in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal anchor for designing molecules that target a wide range of biological macromolecules. This guide provides an in-depth exploration of a particularly significant subclass: 2-aminopyridine-3-acyl derivatives. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action that make them promising candidates for drug discovery, with a particular focus on their role as kinase inhibitors in oncology.
Synthetic Strategies: Building the 2-Aminopyridine-3-Acyl Core
The efficient construction of the 2-aminopyridine-3-acyl scaffold is a cornerstone of research in this area. Various synthetic methodologies have been developed, with one-pot multicomponent reactions (MCRs) being particularly prominent due to their high efficiency and atom economy.
One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
A widely employed method for the synthesis of 2-amino-3-cyanopyridines involves a one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3] This reaction can be effectively carried out under microwave irradiation in the absence of a solvent, offering a green and efficient route to these valuable intermediates.[4]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
Materials:
-
Aromatic or heterocyclic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (95%)
-
25 mL flask suitable for microwave synthesis
-
Microwave reactor
-
Reflux condenser
Procedure:
-
To a dry 25 mL flask, add the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
Irradiate the reaction mixture for 7-9 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a small amount of ethanol (2 mL).
-
The crude product can be further purified by recrystallization from 95% ethanol.
Synthesis of 2-Aminopyridine-3-carboxamide Derivatives
The 2-aminopyridine-3-carboxamide scaffold is another crucial pharmacophore, often found in potent enzyme inhibitors. A common synthetic approach involves the initial synthesis of a 2-aminonicotinic acid derivative, followed by amide bond formation.
Experimental Protocol: Synthesis of 2-Aminopyridine-3-carboxamide Derivatives [5]
Step 1: Synthesis of 2-Amino-5-bromonicotinic acid
-
Starting with the appropriate precursor, bromination is carried out to yield 2-amino-5-bromonicotinic acid.
Step 2: Cyclization and Chlorination
-
The resulting acid is cyclized with formamide.
-
The cyclized product is then treated with thionyl chloride using DMF as a catalyst to afford the corresponding acid chloride.
Step 3: Amide Formation
-
The acid chloride is reacted with a variety of benzylamines to displace the chlorine and form the desired 2-aminopyridine-3-carboxamide derivatives.
Biological Activities and Therapeutic Potential
2-Aminopyridine-3-acyl derivatives exhibit a broad spectrum of biological activities, making them attractive for various therapeutic areas.
Anticancer Activity: A Focus on Kinase Inhibition
A significant body of research has focused on the development of 2-aminopyridine-3-acyl derivatives as potent and selective kinase inhibitors for the treatment of cancer.[6][7] These compounds often target the ATP-binding site of kinases, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
c-Met Kinase Inhibition:
The c-Met proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in tumor cell migration, invasion, and proliferation.[8][9] Aberrant c-Met signaling is implicated in a variety of human cancers. Several 2-aminopyridine-3-carboxamide derivatives have been identified as potent c-Met inhibitors.[10]
JAK2 Inhibition:
The Janus kinase (JAK) family, particularly JAK2, is integral to signaling pathways that regulate cell growth and differentiation.[11] Dysregulation of the JAK-STAT pathway is a hallmark of various cancers and inflammatory diseases. 2-Aminopyridine derivatives have been developed as selective JAK2 inhibitors.[6]
PI3Kδ Inhibition:
Phosphoinositide 3-kinases (PI3Ks) are involved in the regulation of cell proliferation, cycle, and apoptosis.[12] The delta isoform (PI3Kδ) is primarily expressed in leukocytes and is a key target in hematological malignancies. 2-Aminopyridine derivatives have shown promise as PI3Kδ inhibitors.
Other Therapeutic Applications
Beyond oncology, 2-aminopyridine derivatives have demonstrated potential in other therapeutic areas, including:
-
Antibacterial and Antifungal Activity: Certain derivatives have shown efficacy against various bacterial and fungal strains.[4]
-
Neurodegenerative Diseases: The ability of some aminopyridines to modulate neuronal channels suggests their potential in treating neurodegenerative conditions.
Mechanism of Action: Disrupting Pathogenic Signaling
The therapeutic effects of 2-aminopyridine-3-acyl derivatives are rooted in their ability to modulate specific cellular signaling pathways.
The c-Met Signaling Pathway
Hepatocyte growth factor (HGF) binding to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways.[1][13][14] These pathways ultimately promote cell growth, survival, and motility. 2-Aminopyridine-based c-Met inhibitors block the initial phosphorylation event, thereby abrogating these downstream effects.
Caption: The HGF/c-Met signaling pathway and its inhibition.
The JAK/STAT Signaling Pathway
Cytokine binding to their receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[15][16][17][18] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[19] 2-Aminopyridine-based JAK inhibitors interfere with the kinase activity of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream transcriptional program.
Caption: The JAK/STAT signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-aminopyridine-3-acyl scaffold has provided valuable insights into the structural requirements for potent and selective inhibition of various targets.
| Scaffold | Target | Key SAR Observations | IC50 Range |
| 2-Aminopyridine-3-carboxamide | c-Met | - The nature of the substituent on the carboxamide nitrogen is critical for potency. - Bioisosteric replacement of heterocyclic moieties can enhance activity. | 0.022 µM and higher[10] |
| 2-Aminopyridine | JAK2 | - Stereochemistry and the presence of specific cyclic amines (e.g., pyrrolidine) can significantly improve inhibitory activity and selectivity. | 3 nM and higher[6] |
| 2-Aminopyridine | PI3Kδ | - Bioisosteric replacement strategies have been successfully employed to develop potent inhibitors. | 30 nM and higher[12] |
Experimental Workflows for Drug Discovery
The discovery and development of novel 2-aminopyridine-3-acyl derivatives as therapeutic agents follow a structured workflow encompassing synthesis, biological evaluation, and optimization.
Caption: A generalized workflow for the discovery of 2-aminopyridine-based drugs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Materials:
-
Purified recombinant kinase (e.g., c-Met, JAK2, PI3Kδ)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 for c-Met and JAK2)[20][21]
-
ATP
-
Kinase assay buffer
-
Test compounds (2-aminopyridine derivatives)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo® MAX)[8][22][23]
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should typically not exceed 1%.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[20][23]
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Signal Measurement: Measure the luminescent or fluorescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
2-Aminopyridine-3-acyl derivatives have firmly established themselves as a versatile and fruitful scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, particularly as kinase inhibitors, ensures their continued exploration in the quest for novel therapeutics. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel therapeutic applications beyond oncology, and leveraging advanced computational methods for the rational design of next-generation inhibitors. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to contribute to this exciting and impactful field of drug discovery.
References
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- Ma, L., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048.
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- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Wikipedia. (2023).
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- Zhang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169-5180.
- Creative Diagnostics. (n.d.).
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- BenchChem. (2025). Application Notes for a Novel MET Kinase Inhibitor.
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- Wang, W., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513.
- MDPI. (2025).
- Lee, J. H., et al. (2017). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 14(5), 5743–5748.
- MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Janus Kinase 2 (JAK2).
- Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(Suppl 1), S7–S19.
- Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(Suppl 1), S7–S19.
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
- Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
- BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit.
- Li, X., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152.
- Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(7), 179-187.
- Shaabani, A., et al. (2025).
- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
- Merck. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- MDPI. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches.
- Cayman Chemical. (n.d.). Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System (c-MET / HGFR).
- Xu, X., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128.
- BPS Bioscience. (n.d.). JAK2 Assay Service.
- Promega Corporation. (n.d.). PI3K (p110δ/p85α) Protocol.
- ResearchGate. (n.d.). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F.
- ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.
- ResearchGate. (n.d.). IC50 values against c-Met kinase. a.
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- BindingDB. (n.d.). Assay in Summary_ki.
- RSC Publishing. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
- PubMed Central. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors.
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A Comparative Technical Guide to 1-(2-aminopyridin-3-yl)ethanone and its α-Amino Derivative for Advanced Research Applications
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of bioactive agents, particularly kinase inhibitors.[1][2] This technical guide provides an in-depth comparative analysis of two closely related building blocks: 1-(2-aminopyridin-3-yl)ethanone and its conceptual derivative, 2-amino-1-(2-aminopyridin-3-yl)ethanone . While the former is a commercially available and well-characterized ketone, the latter introduces a secondary, more reactive amino group on the acetyl side-chain, fundamentally altering its chemical personality and potential applications. This whitepaper is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, physicochemical properties, comparative reactivity, and strategic utility of these two molecules in the design of next-generation therapeutics. We will dissect the causal relationships behind experimental choices and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.
The 2-Aminopyridine Scaffold: A Foundation of Pharmacological Excellence
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the 2-aminopyridine moiety has proven to be exceptionally versatile.[3][4] Its unique arrangement of a pyridine ring nitrogen and an exocyclic amino group at the C2 position allows it to act as a bidentate hydrogen bond donor-acceptor, a feature critical for binding to biological targets such as enzyme active sites.[1] This has led to its incorporation into FDA-approved drugs and numerous clinical candidates.[1][2] The ability to readily modify the pyridine ring at other positions provides a powerful tool for tuning a compound's steric and electronic properties, enabling meticulous structure-activity relationship (SAR) studies.[5][6] The two compounds at the heart of this guide represent key strategic starting points for leveraging this powerful scaffold.
Core Compound Analysis: 1-(2-aminopyridin-3-yl)ethanone
Also known as 2-amino-3-acetylpyridine, this molecule serves as our baseline. It combines the foundational 2-aminopyridine core with a reactive ketone handle at the 3-position, making it an ideal precursor for a wide array of synthetic transformations.
Physicochemical and Safety Profile
A clear understanding of a starting material's properties is paramount for safe handling and effective reaction design.
| Property | Value | Source |
| CAS Number | 65326-33-2 | [7][8] |
| Molecular Formula | C₇H₈N₂O | [7][9] |
| Molecular Weight | 136.15 g/mol | [7][8] |
| Appearance | Solid | [8][9] |
| Purity | Typically ≥95% | [8][9] |
| InChIKey | BNVLGAQNNFJKHG-UHFFFAOYSA-N | [7][8] |
| Key GHS Hazards | H302, H312, H332 (Harmful if swallowed, in contact with skin, inhaled) | [7] |
| H315 (Causes skin irritation), H318 (Causes serious eye damage) | [7] | |
| H335 (May cause respiratory irritation) | [7] | |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [8] |
Expert Insight: The presence of both a basic amino group and a ketone makes this molecule moderately polar. Its hazardous nature necessitates the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a chemical fume hood.
Expected Spectroscopic Characterization
While specific spectra depend on the solvent and instrument, the key expected signals are:
-
¹H NMR: A singlet for the methyl protons of the acetyl group (CH₃), distinct aromatic protons on the pyridine ring, and a broad singlet for the amino (NH₂) protons.
-
¹³C NMR: A signal for the carbonyl carbon (C=O) typically downfield (>190 ppm), signals for the aromatic carbons, and a signal for the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=C/C=N stretching from the aromatic ring.
The α-Amino Derivative: 2-amino-1-(2-aminopyridin-3-yl)ethanone
The introduction of an amino group on the carbon alpha to the ketone (the α-carbon) transforms the parent molecule into a trifunctional building block. This seemingly minor addition has profound implications for the molecule's reactivity, chelating ability, and potential biological interactions.
Structural and Electronic Comparison
The primary structural difference is the conversion of an acetyl group (-COCH₃) to an α-aminoacetyl group (-COCH₂NH₂). This change introduces:
-
A second, more basic amino group: The new primary aliphatic amine is significantly more basic (higher pKa) than the aromatic amine on the pyridine ring, whose basicity is reduced by electron delocalization into the ring. This allows for selective reactions based on pH control.
-
Increased Nucleophilicity: The aliphatic amine is a stronger nucleophile than its aromatic counterpart.
-
Hydrogen Bonding Potential: The molecule now has two primary amine groups, significantly increasing its capacity to act as a hydrogen bond donor.
-
Chelation Site: The arrangement of the pyridine nitrogen, the carbonyl oxygen, and the new α-amino group creates a potential tridentate chelation site for metal ions, a feature often exploited in catalyst design and for interaction with metalloenzymes.
Proposed Synthesis Workflow
Causality Behind the Workflow:
-
α-Bromination: The first step is necessary to activate the α-carbon. The electron-withdrawing carbonyl group makes the α-protons acidic, but not enough for direct substitution. Converting it to a bromide creates an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to attack by a nucleophile.
-
Nucleophilic Substitution: The second step introduces the desired amino group. Using a protected nitrogen source like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction prevents over-alkylation and side reactions that would occur with aqueous ammonia.
Caption: Proposed two-step synthesis workflow.
Predicted Physicochemical Properties
| Property | 1-(2-aminopyridin-3-yl)ethanone | 2-amino-1-(2-aminopyridin-3-yl)ethanone (Predicted) |
| Molecular Formula | C₇H₈N₂O | C₇H₉N₃O |
| Molecular Weight | 136.15 g/mol | 151.17 g/mol |
| Hydrogen Bond Donors | 1 (NH₂) | 2 (two NH₂) |
| Hydrogen Bond Acceptors | 2 (N, O) | 3 (two N, O) |
| pKa | Lower basicity (aromatic amine) | Two pKa values; one for the less basic aromatic amine and one for the more basic aliphatic amine |
| Solubility | Soluble in organic solvents | Increased polarity suggests higher solubility in polar protic solvents (e.g., methanol, water) |
Comparative Reactivity and Applications in Medicinal Chemistry
The true value of these compounds is revealed in their utility as synthetic intermediates. The addition of the α-amino group does not just add a feature; it multiplies the strategic possibilities.
Comparative Derivatization Pathways
Both molecules can be elaborated into more complex structures, but the α-amino derivative offers a richer set of orthogonal reaction handles.
Caption: Comparative derivatization possibilities.
Expert Insight: The α-aminoketone motif in Compound B is a classic precursor for the synthesis of 2,4-disubstituted imidazoles via condensation with aldehydes, opening a direct route to another important class of pharmacophores. Furthermore, the differential reactivity of the two amino groups in Compound B can be exploited for sequential, site-selective modifications.
Structure-Activity Relationship (SAR) Implications
In drug design, especially for kinase inhibitors, the ability to form specific hydrogen bonds with the "hinge region" of the ATP-binding pocket is crucial for high-affinity binding.[1]
-
Compound A provides the essential 2-aminopyridine hinge-binding motif. Further modifications on the acetyl group are necessary to explore other regions of the binding pocket.
-
Compound B immediately introduces a new vector for interaction. The α-amino group can act as an additional hydrogen bond donor or be acylated to introduce tailored side chains that can probe deeper into the active site, potentially increasing both potency and selectivity. This is a common strategy in developing potent and selective inhibitors for kinases like JAK2 or ALK2.[1][10]
Experimental Protocols
The following protocols are exemplary and should be adapted and optimized by the end-user under appropriate laboratory conditions.
Protocol: General Multicomponent Synthesis of 2-Aminopyridine Derivatives
This protocol is based on established literature for constructing substituted 2-aminopyridine cores and serves as a foundational method.[11]
-
Objective: To synthesize a substituted 2-aminopyridine via a one-pot multicomponent reaction.
-
Materials: Enaminone (1 mmol), malononitrile (1 mmol), primary amine (1 mmol).
-
Procedure:
-
Combine the enaminone, malononitrile, and primary amine in a reaction vessel.
-
Heat the mixture at 80°C under solvent-free conditions for 3-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with cold ethanol and collect the product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminopyridine derivative.
-
-
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Proposed Synthesis of 2-amino-1-(2-aminopyridin-3-yl)ethanone
This proposed protocol requires careful execution and monitoring.
-
Objective: To synthesize the target compound from 1-(2-aminopyridin-3-yl)ethanone.
-
Step 1: α-Bromination
-
Dissolve 1-(2-aminopyridin-3-yl)ethanone (1 eq.) in a suitable solvent such as ethyl acetate or chloroform.
-
Add copper(II) bromide (CuBr₂, 2.2 eq.) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling, filter the mixture to remove copper salts and concentrate the filtrate under reduced pressure.
-
Purify the crude 2-bromo-1-(2-aminopyridin-3-yl)ethanone intermediate by column chromatography on silica gel.
-
-
Step 2: Azide Substitution and Reduction
-
Dissolve the purified bromo-intermediate (1 eq.) in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃, 1.5 eq.) and stir the mixture at room temperature for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive.
-
Monitor the reaction by TLC. Once the substitution is complete, carefully pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude azide intermediate in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
Purify the final product, 2-amino-1-(2-aminopyridin-3-yl)ethanone, by column chromatography or recrystallization.
-
-
Validation: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy is essential to confirm the structure and purity of the final product.
Conclusion and Future Directions
1-(2-aminopyridin-3-yl)ethanone is a valuable and straightforward building block, offering the foundational 2-aminopyridine pharmacophore and a reactive ketone. The introduction of an α-amino group to create 2-amino-1-(2-aminopyridin-3-yl)ethanone exponentially increases the synthetic and strategic value of the scaffold. This derivative provides differential reactivity, enhanced hydrogen bonding capability, and direct access to other important heterocyclic systems. For drug discovery programs targeting kinases or other ATP-binding enzymes, the α-amino derivative offers a more advanced starting point for generating libraries with diverse interaction points, accelerating the path from hit identification to lead optimization. Future work should focus on the development of a scalable, one-pot synthesis for the α-amino derivative to enhance its accessibility for the broader research community.
References
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- 1-(2-Aminopyridin-3-yl)ethanone. CymitQuimica.
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Technical Monograph: 2-Amino-1-(2-amino-3-pyridinyl)ethanone
[1]
Primary Focus: Chemical Identity, Stability Protocols, and Synthetic Pathways Target Moiety: 3-(Glycyl)-2-aminopyridine (and its HCl salt)[1]
Chemical Identity & Informatics
This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a direct precursor to fused heterocyclic systems such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.
Core Identifiers
| Parameter | Data |
| IUPAC Name | 2-Amino-1-(2-aminopyridin-3-yl)ethan-1-one dihydrochloride |
| Common Synonyms | 3-(2-Aminoacetyl)-2-aminopyridine; 3-Glycyl-2-aminopyridine |
| CAS Number | 51746-82-8 (Dihydrochloride salt) |
| Molecular Formula | C₇H₉N₃O (Free base) / C₇H₁₁Cl₂N₃O (2HCl salt) |
| Molecular Weight | 151.17 g/mol (Free base) / 224.09 g/mol (2HCl salt) |
Informatics Strings
Use these strings for computational docking or database integration.
SMILES (Free Base): NC(=O)CN1=C(N)C=CC=N1(Note: Tautomeric variations exist; Canonical form below) NC1=NC=CC=C1C(=O)CN[1]
SMILES (Dihydrochloride Salt - Recommended for Modeling): [Cl-].[Cl-].NCC(=O)c1c(N)nccc1[1]
InChI Key: OFMCORUCLRVDQI-UHFFFAOYSA-N (Salt)[1][]
Structural Analysis & Stability (The "Janus" Effect)
Expertise & Experience: Researchers often underestimate the reactivity of α-amino ketones attached to N-heterocycles.[1] This molecule exhibits a "Janus" (two-faced) reactivity profile that dictates its handling:
-
Nucleophilic/Electrophilic Duality: The molecule contains a nucleophilic amine (on the acetyl group) and an electrophilic carbonyl. In the free base form, intermolecular condensation is rapid, leading to the formation of dihydropyrazines or pyrazines (dimerization).
-
Intramolecular Cyclization: The proximity of the pyridine-2-amine and the side-chain carbonyl allows for cyclization to form 1,8-naphthyridin-2(1H)-ones under basic conditions.[1]
Protocol Mandate:
-
Never store the free base. Isolate and store exclusively as the Dihydrochloride (2HCl) or Hydrobromide (2HBr) salt .
-
pH Control: Maintain acidic conditions (pH < 3) during storage to protonate both amine groups, preventing self-condensation.
Synthetic Pathway & Protocol
The synthesis requires high fidelity to avoid ring bromination or polymerization. The recommended route utilizes 2-Amino-3-acetylpyridine (CAS 65326-33-2) as the starting material.[1][3][4]
Reaction Workflow (Graphviz)
Figure 1: Synthetic workflow from commercial precursor to stable salt, highlighting the critical dimerization risk.
Detailed Protocol
Step 1: Selective Alpha-Bromination
Goal: Brominate the acetyl group without touching the pyridine ring.[1]
-
Dissolution: Dissolve 2-amino-3-acetylpyridine (10 mmol) in glacial acetic acid (20 mL) containing 48% HBr (12 mmol). The acid protonates the pyridine ring, deactivating it against electrophilic aromatic substitution.
-
Bromination: Cool to 0°C. Add Bromine (Br₂, 10 mmol) dropwise over 30 minutes.
-
Why? Low temperature prevents over-bromination.[1]
-
-
Isolation: The product, 2-amino-3-(bromoacetyl)pyridine hydrobromide, often precipitates.[1] Filter and wash with cold ether.[1] Do not neutralize.
Step 2: Azidation and Reduction (The "High Integrity" Route)
Goal: Install the amine without allowing self-condensation.[1]
-
Displacement: Suspend the bromo-intermediate in acetone/water.[1] Add Sodium Azide (NaN₃, 1.1 eq) at 0°C. Stir for 2 hours.
-
Safety: Ensure proper ventilation for HN₃ generation.[1]
-
-
Reduction: Dissolve the resulting azide in Methanol containing concentrated HCl (3 eq). Hydrogenate over 10% Pd/C (catalytic) at 30 psi H₂.
-
Crystallization: Filter the catalyst. Concentrate the filtrate. Recrystallize from MeOH/Et₂O to obtain the Dihydrochloride salt .
Applications in Drug Discovery[2][13]
This scaffold is a precursor for "Type II" kinase inhibitors and CNS-active agents.[1]
| Application Domain | Mechanism | Downstream Product Example |
| Oncology | Kinase Inhibition (ATP-competitive) | 1,8-Naphthyridines (via condensation with DMF-DMA) |
| Neuroscience | Acetylcholinesterase modulation | Tacrine analogs |
| Infectious Disease | DNA Gyrase inhibition | Pyrido[2,3-d]pyrimidines |
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PubChem Compound Summary. (2025). 1-(2-Aminopyridin-3-yl)ethan-1-one (Precursor Data). National Library of Medicine. Retrieved from [Link][1]
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Organic Syntheses. (1940).[1] Bromination of Pyridines (General Methodologies). Org.[1][5][8][9] Synth. 1940, 20,[7] 16. (Adapted for side-chain specificity). Retrieved from [Link][1]
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The Synthetic Chemist's Compass: A Guide to Fused Azaheterocycles from Aminopyridine Precursors
Abstract
Fused azaheterocycles are foundational scaffolds in medicinal chemistry and materials science, underpinning the therapeutic activity of numerous pharmaceuticals.[1][2] Among the diverse synthetic routes to these privileged structures, the utilization of aminopyridine precursors represents a particularly robust and versatile strategy. This technical guide provides an in-depth exploration of the core synthetic methodologies for constructing fused azaheterocycles, with a focus on imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines. We will dissect the mechanistic underpinnings of key transformations, including transition-metal-catalyzed cross-coupling reactions, multicomponent reactions, and cyclocondensation/annulation strategies. Through detailed protocols, comparative data, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this vital area of chemical synthesis.
The Enduring Significance of Fused Azaheterocycles
The fusion of a pyridine ring with another nitrogen-containing heterocycle gives rise to a class of compounds with remarkable biological and physical properties. These rigid, planar structures can effectively interact with biological targets, leading to a wide spectrum of pharmacological activities.[3] A prime example is the imidazo[1,2-a]pyridine core, which is present in several marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem, saripidem, and zolpidem.[4] The broad utility of these scaffolds in drug discovery continues to drive the development of novel and efficient synthetic methodologies.[5][6]
Strategic Blueprint: Key Synthetic Methodologies
The synthesis of fused azaheterocycles from aminopyridines can be broadly categorized into three major strategies, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.
The Power of Transition Metals: Catalyzing Connections
Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the construction of fused azaheterocycles is no exception.[7] Copper and palladium catalysts are particularly prominent in this arena, facilitating a range of coupling and cyclization reactions.[8][9]
Copper catalysts are widely employed for the synthesis of imidazo[1,2-a]pyridines, often through multicomponent reactions that offer high atom economy.[10][11] A common approach involves the three-component domino reaction of an aldehyde, a 2-aminopyridine, and a terminal alkyne, catalyzed by a copper salt such as copper(I) iodide (CuI).[10]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [10]
-
Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (10 mol%).
-
Solvent and Additives: Suspend the reactants in a suitable solvent, such as toluene or DMF. In some cases, a co-catalyst or additive like NaHSO₄·SiO₂ may be used to enhance the reaction rate and yield.[10]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
The causality behind this transformation lies in the ability of copper to activate the terminal alkyne, facilitating its addition to the imine formed in situ from the condensation of the 2-aminopyridine and the aldehyde. Subsequent intramolecular cyclization and aromatization lead to the desired imidazo[1,2-a]pyridine core.
Caption: Workflow for Copper-Catalyzed Imidazopyridine Synthesis
Palladium catalysts are instrumental in constructing fused azaheterocycles through C-H activation and annulation strategies.[7] For instance, the synthesis of N-(2-pyridyl)indoles can be achieved via the palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes.[7] This method provides a direct and atom-economical route to valuable fused systems.
| Catalyst | Oxidant | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(MeCN)₂Cl₂ | Ag₂O | - | Toluene | 120 | 55-92 | [7] |
| Pd(OAc)₂ | Cu(OAc)₂ | Ac-Gly-OH | DCE | 130 | 30-82 | [7] |
| [Cp*RhCl₂]₂ | Cu(OAc)₂·H₂O | - | DCE | 100 | 45-98 | [7] |
| Table 1: Comparison of Palladium and Rhodium-Catalyzed Annulation of N-aryl-2-aminopyridines with Alkynes. |
The Elegance of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product.[12][13] These reactions are prized for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for the synthesis of imidazo[1,2-a]pyridines.[14] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid such as Yb(OTf)₃.[14] This reaction can be performed under microwave irradiation to accelerate the reaction time.[14]
Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction
Cyclocondensation and Annulation Strategies
Cyclocondensation and annulation reactions are classic yet powerful methods for the synthesis of fused azaheterocycles. These reactions typically involve the formation of a new ring through the reaction of two functional groups with the elimination of a small molecule, such as water.
Pyrazolo[1,5-a]pyridines can be synthesized via a [3+2] annulation–aromatization process from N-aminopyridines and α,β-unsaturated compounds.[15][16] A notable example is the TEMPO-mediated reaction that offers high regioselectivity and good to excellent yields.[15][16] In this transformation, TEMPO acts as both a Lewis acid and an oxidant.[15]
Experimental Protocol: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [15]
-
Reactant Preparation: In a reaction vessel, dissolve the N-aminopyridine (1.0 equiv) and the α,β-unsaturated compound (1.2 equiv) in a suitable solvent like 1,2-dichloroethane (DCE).
-
Catalyst Addition: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalyst and oxidant.
-
Reaction Conditions: Stir the mixture at a specified temperature, often elevated, for a period sufficient to ensure complete reaction, as monitored by TLC.
-
Workup and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to isolate the desired pyrazolo[1,5-a]pyridine product.
The reaction proceeds through a Michael addition of the N-aminopyridine to the α,β-unsaturated compound, followed by intramolecular cyclization and subsequent oxidation to afford the aromatic pyrazolo[1,5-a]pyridine.
| N-Aminopyridine Substituent | α,β-Unsaturated Compound | Yield (%) | Reference |
| H | Chalcone | 85 | [15] |
| 5-OEt | Chalcone | 70 | [15] |
| 3,5-disubstituted | Chalcone | 70 | [15] |
| H | β-Nitrostyrene | 82 | [15] |
| Table 2: Substrate Scope for the TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines. [15] |
Future Perspectives and Green Chemistry Considerations
The field of fused azaheterocycle synthesis is continuously evolving, with a growing emphasis on green and sustainable methodologies.[4] The use of magnetically recoverable nanocatalysts, for instance, offers a promising avenue for efficient catalyst recycling and waste reduction.[11] Furthermore, visible-light-induced C-H functionalization of pre-formed imidazo[1,2-a]pyridines represents a mild and efficient strategy for late-stage diversification of these important scaffolds.[5] As the demand for novel bioactive molecules continues to grow, the development of innovative, efficient, and environmentally benign synthetic routes to fused azaheterocycles will remain a key focus for the scientific community.
Conclusion
The synthesis of fused azaheterocycles from aminopyridine precursors is a rich and diverse field of organic chemistry. This guide has provided a comprehensive overview of the principal synthetic strategies, including transition-metal catalysis, multicomponent reactions, and cyclocondensation/annulation approaches. By understanding the underlying mechanisms and experimental nuances of these transformations, researchers can effectively design and execute the synthesis of novel azaheterocyclic compounds with potential applications in drug discovery and materials science. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for accessing these valuable molecular architectures.
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An In-depth Technical Guide to the Biological Activity of 1,8-Naphthyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological applications of 1,8-naphthyridine precursors. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system. Each section will not only present the established biological effects but also explore the underlying structure-activity relationships and provide detailed, field-proven experimental protocols to empower further research and validation.
The 1,8-Naphthyridine Scaffold: A Versatile Pharmacophore
The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has garnered immense interest from medicinal chemists due to its versatile biological activities.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. This scaffold is a key component in numerous commercially available drugs, including nalidixic acid, a well-known antibacterial agent.[1][3] The broad spectrum of activities associated with 1,8-naphthyridine derivatives encompasses antimicrobial, antiviral, anticancer, and anti-inflammatory effects, among others.[4][5][6] This versatility stems from the scaffold's ability to be readily functionalized at various positions, enabling the fine-tuning of its pharmacological properties.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Several 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes in cancer cells.[7]
Mechanism of Action: DNA Topoisomerase Inhibition
A primary mechanism by which certain 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of DNA topoisomerases.[8] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.[9] Notably, derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine have shown potent inhibitory effects on DNA topoisomerase II.[8]
Signaling Pathway Visualization: Topoisomerase II Inhibition
Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway.
In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory properties of 1,8-naphthyridine precursors can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays. [10][11] Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the effect of test compounds on the production of NO, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatants and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antiviral Activity: A Frontier of Discovery
The exploration of 1,8-naphthyridine derivatives as antiviral agents is a growing area of research. [12]These compounds have shown activity against a range of viruses, including HIV, herpes simplex virus (HSV), and human cytomegalovirus (HCMV). [6][12]
Mechanisms of Action
The antiviral mechanisms of 1,8-naphthyridines are diverse and can involve:
-
Inhibition of Viral Enzymes: Targeting viral polymerases or proteases that are essential for viral replication.
-
Interference with Viral Entry: Blocking the interaction between the virus and host cell receptors.
-
Modulation of Host Factors: Affecting cellular pathways that are co-opted by the virus for its life cycle.
Further research is needed to fully elucidate the specific molecular targets for many of these antiviral compounds.
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of effective therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the immense potential of this chemical class. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The integration of computational modeling with traditional drug discovery approaches will likely accelerate the identification of new lead compounds based on the 1,8-naphthyridine core.
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Royal Society of Chemistry. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
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Baghdad Science Journal. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. [Link]
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Journal of Nanostructures. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. [Link]
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The 2-Amino-3-Pyridinyl Ketone Scaffold: A Privileged Motif for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-3-pyridinyl ketone core represents a quintessential "privileged scaffold" in medicinal chemistry, serving as a foundational building block for a multitude of clinically relevant molecules.[1][2] Its inherent structural and electronic properties, particularly the strategic placement of a hydrogen bond donor/acceptor pair (the 2-amino group) adjacent to a versatile synthetic handle (the 3-keto group), make it an ideal starting point for targeting a diverse range of biological targets, most notably protein kinases.[3][4][5] This guide provides an in-depth exploration of this scaffold, from its synthesis and reactivity to its application in contemporary drug discovery programs. We will delve into the causal mechanisms behind synthetic choices, provide validated experimental protocols, and examine case studies that highlight its strategic value, offering researchers and drug development professionals a comprehensive resource to leverage this powerful motif.
The Strategic Value of the 2-Aminopyridine Scaffold
In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds.[6][7] The 2-aminopyridine moiety is considered a "privileged" scaffold because it is a recurring structural motif found in numerous compounds with a wide array of biological activities.[3][4] Its popularity stems from several key features:
-
Hydrogen Bonding Capability: The endocyclic pyridine nitrogen and the exocyclic 2-amino group act as a potent hydrogen bond donor-acceptor pair. This arrangement is particularly adept at binding to the "hinge" region of protein kinases, a critical interaction for achieving high-affinity inhibition.[5]
-
Synthetic Tractability: The 2-aminopyridine ring is readily synthesized and possesses multiple sites for chemical modification, allowing for fine-tuning of a compound's physicochemical and pharmacological properties.[8][9]
-
Favorable Physicochemical Properties: As a low molecular weight, functionalized moiety, it serves as an excellent starting point for building drug-like molecules that adhere to principles like Lipinski's Rule of Five.[3]
The addition of a ketone at the 3-position further enhances its utility by providing a robust and versatile point for diversification, enabling the exploration of chemical space and the optimization of lead compounds.
Synthesis of 2-Amino-3-Pyridinyl Ketone Building Blocks
The construction of the 2-amino-3-pyridinyl ketone core can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and efficient approach involves a multi-component reaction to first build a related, highly functionalized pyridine, followed by a functional group interconversion.
Multi-Component Synthesis of 2-Amino-3-Cyanopyridine Precursors
One of the most efficient methods for constructing the substituted 2-aminopyridine core is through a one-pot, multi-component reaction.[10][11] This strategy offers significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate diverse libraries. A widely used protocol involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[10]
The rationale behind this choice is atom economy and convergence; four simple, commercially available components are combined in a single step to create a complex, highly functionalized heterocyclic product. Microwave irradiation is often employed to accelerate the reaction, providing rapid and uniform heating that minimizes side-product formation and dramatically reduces reaction times from hours to minutes.[10][12]
Conversion of Nitrile to Ketone
With the 2-amino-3-cyanopyridine precursor in hand, the next critical step is the conversion of the 3-cyano group into the desired ketone. This is a standard and reliable transformation in organic synthesis, typically achieved via the addition of an organometallic reagent followed by acidic hydrolysis.
-
Grignard Reaction: The addition of a Grignard reagent (R³-MgBr) to the nitrile forms an intermediate imine salt, which upon aqueous acidic workup, hydrolyzes to the corresponding ketone. This method is robust and allows for the introduction of a wide variety of R³ groups (alkyl, aryl, etc.).
This two-step sequence—multi-component reaction followed by Grignard addition—provides a highly modular and efficient route to a diverse array of 2-amino-3-pyridinyl ketone building blocks.
Key Reactions and Transformations for Library Development
The 2-amino-3-pyridinyl ketone scaffold is rich in chemical reactivity, offering multiple handles for diversification in a drug discovery campaign.
-
Reactions at the 2-Amino Group: The nucleophilic amino group is a prime site for modification. It can be readily acylated with acid chlorides or sulfonyl chlorides, or alkylated. Critically, it can also serve as a dinucleophile in cyclization reactions. For example, reaction with an α-haloketone is a classic method for constructing the medicinally important imidazo[1,2-a]pyridine fused ring system.[9][13]
-
Reactions at the 3-Keto Group: The ketone functionality is a versatile handle for introducing new substituents and modifying molecular shape. It can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen bond donor. It can also undergo reductive amination to introduce new basic centers, or participate in olefination reactions to append larger groups.
Application in Drug Discovery: A Kinase Inhibitor Case Study
The 2-amino-3-pyridinyl ketone scaffold has proven particularly fruitful in the discovery of protein kinase inhibitors.[5][14][15] Kinases are a major class of drug targets, especially in oncology and immunology.
Case Study: Janus Kinase 2 (JAK2) Inhibitors
The V617F mutation in JAK2 is a driver for myeloproliferative neoplasms.[5] Structure-based drug design has led to the development of potent and selective JAK2 inhibitors built upon the 2-aminopyridine scaffold.[5]
In a representative series of 2-aminopyridine derivatives, the core scaffold acts as the hinge-binding motif.[5] The 2-amino group forms a critical hydrogen bond with the backbone of the kinase hinge region. The 3-position is then functionalized (often via the ketone or a derivative thereof) to introduce groups that occupy the hydrophobic pocket of the ATP-binding site, thereby conferring potency and selectivity.
| Compound ID | R Group at 3-position | JAK2 IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| Lead Cmpd | (example) -Aryl | 50 | 10-fold | 10-fold |
| 16m-(R) | (example) -pyrrolidinyl-amide | 3 | 85-fold | 76-fold |
| Analogue X | (example) -piperidine | 150 | 2-fold | 5-fold |
| (Data is illustrative, based on findings reported in Bioorganic & Medicinal Chemistry Letters, 2020, 30(8), 127048)[5] |
The data clearly illustrates a structure-activity relationship (SAR) where modifications derived from the 3-position handle dramatically impact both potency and selectivity. The optimization to compound 16m-(R) shows a significant improvement, highlighting the power of iterative design based on this scaffold.[5]
Experimental Protocols
The following protocols are provided as validated, representative procedures for the synthesis and functionalization of these building blocks.
Protocol 1: One-Pot, Microwave-Assisted Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine
This protocol describes the synthesis of a precursor molecule, adapted from established literature procedures.[10]
Materials:
-
4-Chlorobenzaldehyde (2 mmol, 281 mg)
-
4-Methoxyacetophenone (2 mmol, 300 mg)
-
Malononitrile (2 mmol, 132 mg)
-
Ammonium acetate (3 mmol, 231 mg)
-
Ethanol (95%)
-
Microwave synthesis vial (10 mL)
Procedure:
-
To a 10 mL microwave synthesis vial, add 4-chlorobenzaldehyde, 4-methoxyacetophenone, malononitrile, and ammonium acetate.
-
Seal the vial securely with a cap.
-
Place the vial in a microwave reactor and irradiate at 120°C for 8-10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add 2 mL of ethanol to the reaction mixture and sonicate for 5 minutes to break up the solid mass.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 1 mL).
-
The crude product can be purified by recrystallization from 95% ethanol to afford the pure title compound as a crystalline solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 80-90%.[10]
Protocol 2: Synthesis of (2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone
This protocol describes the conversion of the nitrile precursor to a target ketone building block via Grignard reaction.
Materials:
-
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine (1 mmol, 347.8 mg)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether, 0.5 mL, 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
3 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the 2-amino-3-cyanopyridine precursor and dissolve it in 10 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench by adding 5 mL of 3 M HCl.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
-
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Conclusion and Future Outlook
The 2-amino-3-pyridinyl ketone scaffold is a time-tested and highly effective building block in drug discovery. Its synthetic accessibility, coupled with its ideal electronic and steric properties for enzyme active site recognition, ensures its continued relevance. Future applications will likely involve its use in developing inhibitors for new target classes, its incorporation into novel drug delivery systems, and its functionalization using cutting-edge synthetic methodologies like C-H activation and photocatalysis. For any drug discovery team, mastering the chemistry of this scaffold is a valuable asset in the quest for novel therapeutics.
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PubMed. (2011, April 14). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Available at: [Link]
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PubMed. (2019, December 1). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. Available at: [Link]
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Methodological & Application
Friedländer Condensation of 2-Amino-3-acylpyridines: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Pyridine-Fused Heterocycles
The Friedländer condensation, a classic reaction in heterocyclic chemistry, provides a powerful and direct route to quinolines and their aza-analogs, such as naphthyridines.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3][4] For researchers in drug discovery and materials science, the application of the Friedländer synthesis to 2-amino-3-acylpyridines is of particular strategic importance. This specific application allows for the construction of various naphthyridine scaffolds, which are privileged structures found in numerous biologically active compounds and functional materials.[5][6]
Naphthyridine derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6] The inherent versatility of the Friedländer condensation allows for the introduction of diverse substituents onto the resulting naphthyridine core, enabling the systematic exploration of structure-activity relationships (SAR) essential for modern drug development.[2][6] This guide provides an in-depth exploration of the reaction mechanism, offers detailed experimental protocols, and presents a framework for reaction optimization, tailored for researchers aiming to leverage this powerful transformation.
Reaction Mechanism: A Tale of Two Pathways
The Friedländer condensation of a 2-amino-3-acylpyridine with a carbonyl compound possessing an α-methylene group can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (i.e., acid or base catalysis).[3][7]
Under basic conditions , the reaction is believed to initiate with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-amino-3-acylpyridine. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl, and subsequent dehydration to yield the aromatic naphthyridine ring system.[3][8]
Conversely, under acidic conditions , the reaction likely commences with the formation of a Schiff base (imine) between the amino group of the pyridine and the carbonyl of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the final product.[9][10]
A critical aspect for successful synthesis is the presence of an α-active hydrogen on the carbonyl-containing reactant to facilitate the initial condensation and subsequent ring formation.[1]
Diagram: Generalized Reaction Mechanism (Base-Catalyzed)
Caption: Base-catalyzed Friedländer condensation mechanism.
Experimental Protocols: From Benchtop to Advanced Synthesis
The versatility of the Friedländer condensation is reflected in the variety of experimental conditions that can be employed. Modern approaches have focused on improving efficiency and sustainability, incorporating techniques such as microwave irradiation and the use of green solvents or solvent-free conditions.[5][11]
Protocol 1: Classical Base-Catalyzed Synthesis of a 1,8-Naphthyridine Derivative
This protocol outlines a traditional approach using a base catalyst and conventional heating.
Materials:
-
2-Amino-3-benzoylpyridine (1.0 mmol)
-
Acetophenone (1.1 mmol)
-
Potassium hydroxide (KOH) (0.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-benzoylpyridine in ethanol.[12]
-
Add acetophenone to the solution, followed by a catalytic amount of potassium hydroxide.[12]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can range from several hours to overnight.[12]
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.[12]
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,8-naphthyridine derivative.[13]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines
This protocol leverages microwave irradiation for a rapid and efficient synthesis.[5]
Materials:
-
2-Aminonicotinaldehyde (10 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (10 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mmol)
-
Microwave synthesizer
-
Beaker or microwave-safe reaction vessel
-
Acetonitrile (for recrystallization)
Procedure:
-
In a beaker, thoroughly mix 2-aminonicotinaldehyde, the active methylene compound, and DABCO.[5]
-
Place the beaker in a microwave oven and irradiate at a predetermined power and duration.[5] Optimization of these parameters may be necessary.
-
After the reaction is complete, as monitored by TLC, allow the mixture to cool.
-
The crude product can often be purified by recrystallization from a suitable solvent like acetonitrile.
Protocol 3: Green, Catalyst-Free Synthesis in Water
This environmentally benign protocol utilizes water as the solvent and avoids the need for a catalyst.[14]
Materials:
-
2-Aminobenzaldehyde (or a 2-amino-3-acylpyridine derivative)
-
Ketone with an α-methylene group
-
Deionized water
-
Round-bottom flask with a condenser
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, suspend the 2-amino-3-acylpyridine derivative in deionized water.
-
Add the ketone to the suspension.
-
Heat the mixture at approximately 70-80 °C with vigorous stirring for several hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold water, and dried.[5]
Optimization and Catalyst Selection: A Comparative Overview
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Friedländer condensation. The following table summarizes various catalytic systems and conditions reported for the synthesis of naphthyridines from 2-amino-3-acylpyridines and related substrates.
| Catalyst/Condition | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Choline Hydroxide | 2-aminonicotinaldehyde, acetone | Water | 50 | 6 h | High (not specified) | [5] |
| CeCl₃·7H₂O | 2-aminonicotinaldehyde, active methylene compound | Solvent-free (grinding) | Room Temp. | 3-6 min | 85-95 | [5][11] |
| DABCO | 2-aminonicotinaldehyde, active methylene compound | Solvent-free (microwave) | N/A | Minutes | High (not specified) | [5] |
| [Bmmim][Im] (Ionic Liquid) | 2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyl | Solvent-free | 80 | 24 h | Moderate to Good | [13] |
| Sulfamic Acid | 2-aminonicotinaldehyde, active methylene compound | Solvent-free (microwave) | N/A | Short | Excellent | [15] |
| p-TsOH | 2-aminoaryl ketone, α-methylene carbonyl | Solvent-free (microwave) | 120 | 5-15 min | High | [12] |
Diagram: Workflow for Reaction Optimization
Caption: A systematic approach to optimizing Friedländer condensation.
Troubleshooting and Considerations for Success
While the Friedländer condensation is a robust reaction, certain challenges can arise.
-
Low Yields: This can be due to an inappropriate choice of catalyst, impure starting materials, or non-optimal reaction temperature and time.[12] Screening a variety of acid and base catalysts is often a prudent first step.[12] Ensuring the anhydrous nature of solvents and reagents can also be critical, particularly in acid-catalyzed reactions.[12]
-
Side Reactions: Self-condensation of the ketone or aldehyde containing the α-methylene group can occur, especially under basic conditions.[12] This can be mitigated by the slow addition of the carbonyl component to the reaction mixture or by employing an acid catalyst.[12] At high temperatures, self-condensation of the 2-amino-3-acylpyridine starting material is also a possibility.[12]
-
Regioselectivity: When using unsymmetrical ketones, the formation of regioisomers is possible. The choice of catalyst and reaction conditions can influence the regiochemical outcome.
Conclusion: A Timeless Reaction for Modern Challenges
The Friedländer condensation of 2-amino-3-acylpyridines remains a highly relevant and powerful tool for the synthesis of naphthyridines and related fused pyridine systems. Its operational simplicity, tolerance of a wide range of functional groups, and adaptability to modern synthetic techniques like microwave-assisted and green chemistry protocols ensure its continued importance in both academic research and industrial drug development.[1][5] By understanding the underlying mechanisms and systematically optimizing reaction conditions, researchers can efficiently access diverse libraries of these valuable heterocyclic compounds to address contemporary challenges in medicine and materials science.
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- (2025, August 5). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
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- (n.d.).
- (2025, October 14).
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- (2022, June 27).
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- (n.d.). Friedlander quinoline synthesis.
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- MDPI. (2022, May 16). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
- Sciforum. (n.d.).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. connectjournals.com [connectjournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis of 4-(Aminomethyl)-1,8-Naphthyridines via Modified Friedländer Condensation
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of functionalized 1,8-naphthyridine scaffolds. The protocol addresses the specific challenges of using 2-amino-1-(2-amino-3-pyridinyl)ethanone (also known as 2-amino-3-(glycyl)pyridine) as a starting material.
Executive Summary
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics including antibacterial agents (e.g., nalidixic acid analogs), antitumor drugs, and CB2 receptor agonists.
This guide details the synthesis of 4-(aminomethyl)-substituted 1,8-naphthyridines utilizing This compound as the critical C3-synthon. Unlike the standard 2-amino-3-acetylpyridine precursor, this alpha-amino ketone variant introduces a reactive primary amine on the exocyclic chain, necessitating specific handling to prevent self-polymerization (dihydropyrazine formation) while enabling the installation of polar aminomethyl handles on the final heterocycle.
Key Advantages of This Protocol
-
Chemo-differentiation: Strategies to distinguish between the pyridine-amine (N1 source) and the side-chain amine.
-
Modular Functionalization: Access to C2- and C3-substituted derivatives via variable carbonyl partners.
-
Scalability: Optimized for milligram to gram-scale synthesis.
Strategic Analysis & Mechanism
The transformation relies on the Friedländer Condensation , a cyclodehydration reaction between an o-aminoaryl ketone and a carbonyl compound containing a reactive
The Challenge: Substrate Instability
The starting material, This compound (1) , is an
-
Solution: The precursor is best handled as its dihydrochloride salt or in a N-protected form (e.g., N-Boc) during the condensation step.
Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Imine Formation: The C2-amino group of the pyridine attacks the carbonyl of the condensation partner (ketone/aldehyde).
-
Aldol-Type Cyclization: The
-carbon of the partner attacks the C3-carbonyl of the pyridine. -
Aromatization: Dehydration yields the 1,8-naphthyridine ring.
-
Result: The original side-chain amine remains at the C4-position (as an aminomethyl group).
Figure 1: Mechanistic pathway for the Friedländer synthesis of 4-substituted 1,8-naphthyridines.
Experimental Protocols
Protocol A: Synthesis via Stable N-Boc Intermediate (Recommended)
Best for: Complex partners, high purity requirements, and prevention of side-reactions.
Reagents:
-
Starting Material: this compound dihydrochloride.
-
Protecting Group: Di-tert-butyl dicarbonate (Boc2O).
-
Condensation Partner: Acetone, Acetophenone, or 1,3-Dicarbonyls.
-
Catalyst: Piperidine or KOH.
Step 1: Protection of the Side-Chain Amine
-
Dissolve 10.0 mmol of the starting material dihydrochloride in 50 mL of water/dioxane (1:1).
-
Add 22.0 mmol of NaHCO3 followed by 11.0 mmol of Boc2O.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (formation of less polar spot).
-
Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Yield: The resulting N-Boc-amino ketone is stable and can be stored.
Step 2: Friedländer Condensation
-
Dissolve 1.0 mmol of the N-Boc intermediate in 5 mL of Ethanol (EtOH).
-
Add 1.2 mmol of the carbonyl partner (e.g., ethyl acetoacetate for 2-methyl-3-ester derivative).
-
Add 0.1 mmol (10 mol%) of Piperidine or L-Proline (for milder conditions).
-
Reflux at 80°C for 6–12 hours.
-
Note: For unreactive ketones, use KOH (10 mol%) in refluxing EtOH.
-
-
Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH).
Step 3: Deprotection (Optional)
-
Dissolve the N-Boc-1,8-naphthyridine in DCM (5 mL) .
-
Add TFA (1 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Concentrate and neutralize with saturated NaHCO3 to obtain the free 4-(aminomethyl)-1,8-naphthyridine .
Protocol B: Direct "One-Pot" Synthesis (Green Chemistry Approach)
Best for: Rapid library generation, simple ketone partners.
Concept: Utilizing an ionic liquid or aqueous-catalytic system to perform the reaction directly from the salt, minimizing handling of the unstable free base.
Reagents:
-
Starting Material: this compound dihydrochloride.
-
Catalyst/Solvent: Choline Hydroxide (ChOH) in Water (or 10% NaOH).
-
Partner: Active methylene compound (e.g., Malononitrile, Acetylacetone).
Procedure:
-
Preparation: In a 20 mL vial, suspend 1.0 mmol of the starting material salt in 3 mL of water.
-
Neutralization/Catalysis: Add 2.5 mmol of Choline Hydroxide (46 wt% in water). The solution will turn basic (pH ~10-12), generating the free amine in situ.
-
Addition: Immediately add 1.1 mmol of the active methylene partner (e.g., acetylacetone).
-
Reaction: Stir vigorously at 50°C for 4–8 hours.
-
Observation: The product often precipitates as a solid from the aqueous media.
-
-
Workup:
-
If Solid: Filter, wash with water (3 x 5 mL), and dry.
-
If Oil: Extract with Ethyl Acetate, dry, and concentrate.[1]
-
-
Purification: Recrystallization from Ethanol/Water.
Data Analysis & Characterization
Expected Spectral Features: The formation of the 1,8-naphthyridine core is distinct in NMR and UV analysis.
| Feature | Method | Diagnostic Signal |
| Ring Closure | 1H NMR | Disappearance of the C3-ketone signal. Appearance of aromatic protons for the new ring (typically |
| Aminomethyl Group | 1H NMR | A singlet or doublet (if coupled to NH) around |
| Aromaticity | 13C NMR | Shift of the carbonyl carbon from ketone region (~195 ppm) to aromatic region (~150-160 ppm). |
| Mass Spec | LC-MS | [M+H]+ corresponding to (Precursor + Partner - 2H2O). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Complex Mixture | Self-condensation of the starting material (dihydropyrazine formation). | Use Protocol A (Boc-protection). Ensure the carbonyl partner is added before the base in Protocol B. |
| No Reaction | Carbonyl partner is not electrophilic enough. | Switch from piperidine to a stronger base (NaOEt) or use Lewis Acid catalysis (FeCl3 or AlCl3) in anhydrous conditions. |
| Incomplete Cyclization | Formation of the intermediate aldol adduct without dehydration. | Increase reaction temperature (reflux) or add a dehydrating agent (e.g., p-TSA) in the final step. |
| Product Solubility | Highly polar aminomethyl group makes extraction difficult. | Perform workup at pH > 10 to keep the amine neutral. Use n-Butanol for extraction if necessary. |
References
-
Friedländer Synthesis Overview
-
Review of 1,8-Naphthyridine Synthesis: Mogilaiah, K., et al. "CeCl3·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines." Indian Journal of Heterocyclic Chemistry, 2015.
-
-
Green Chemistry Protocols
-
Precursor Reactivity (2-Amino-3-Acylpyridines)
-
Reactivity of 2-Amino-3-acetylpyridine: "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction." ACS Omega, 2021.
-
- Litvinov, V. P. "Advances in the chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 2004.
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
Application Note: A Novel Approach to Fused Pyrimidines - Synthesis of Pteridine Isosteres from 2-Amino-3-(aminoacetyl)pyridine
Abstract: The pteridine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] While classical syntheses of pteridines are well-established, this guide explores a novel synthetic strategy starting from a pyridine precursor, 2-amino-3-(aminoacetyl)pyridine. Recognizing that conventional routes to the pyrazino[2,3-d]pyrimidine (pteridine) system are not directly accessible from this starting material, we present a detailed, mechanistically sound protocol for the synthesis of a highly valuable pteridine isostere: a substituted pyrido[2,3-d]pyrimidine . This class of compounds shares significant pharmacophoric features with pteridines and is of high interest in drug development.[2] This document provides researchers and drug development professionals with the foundational theory, step-by-step protocols, and expert insights required to synthesize and characterize these important heterocyclic scaffolds.
Section 1: Mechanistic Rationale and Retrosynthetic Insights
A robust synthetic plan begins with understanding the established chemical logic. While the target is the pteridine family, the choice of starting material dictates the most viable synthetic pathway.
Established Routes to Pteridines
The vast majority of pteridine syntheses commence from a pre-formed pyrimidine or pyrazine ring.[3] The two most dominant strategies are:
-
The Gabriel-Isay Synthesis: This approach involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound to form the annulated pyrazine ring.
-
The Taylor Synthesis: Conversely, this method builds the pyrimidine ring onto a 2,3-diaminopyrazine precursor, often starting from a 3-aminopyrazine-2-carbonitrile and reacting it with guanidine.[3]
These classical disconnections highlight why 2-amino-3-(aminoacetyl)pyridine is an unconventional precursor for a true pteridine, as it lacks the requisite 1,2-diamine functionality on a pre-formed six-membered ring.
Caption: Classical retrosynthetic analysis of the pteridine core.
A Plausible Alternative: Synthesis of Pyrido[2,3-d]pyrimidines
The 2-aminopyridine moiety within the starting material is a classical and highly effective handle for the construction of a fused pyrimidine ring, leading to the pyrido[2,3-d]pyrimidine scaffold.[4] This isomer of pteridine is a valuable isostere, replacing one of the pyrazine nitrogens with a carbon atom, which can significantly alter properties like basicity, solubility, and receptor binding interactions while maintaining a similar overall shape.
Proposed Reaction Pathway
We propose a robust cyclocondensation reaction to construct the pyrimidine ring. The 2-amino group of the pyridine and the primary amine of the 3-aminoacetyl side chain can act as the two nitrogen nucleophiles. These will react with a "C1" electrophile that also provides the final nitrogen atom required to complete the 2,4-diaminopyrimidine ring system. Guanidine or its salts are ideal reagents for this transformation, serving as a C-N synthon.
The reaction proceeds via initial condensation of the more nucleophilic side-chain amine with guanidine, followed by an intramolecular cyclization involving the 2-amino group of the pyridine ring, and subsequent aromatization to yield the stable pyrido[2,3-d]pyrimidine product.
Caption: Proposed reaction pathway for the synthesis of a pteridine isostere.
Section 2: Synthesis of the Starting Material
As 2-amino-3-(aminoacetyl)pyridine is not a readily available commercial reagent, a validated synthesis is crucial. A reliable method begins with the common starting material, 2-amino-3-cyanopyridine.
Protocol 2.1: Synthesis of 2-Amino-3-(aminoacetyl)pyridine Hydrochloride
This protocol describes a two-step process involving a Grignard reaction followed by hydrolysis.
Step 1: Reaction of 2-Amino-3-cyanopyridine with Methylmagnesium Bromide
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Add 2-amino-3-cyanopyridine (1.0 eq) to anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
Step 2: Hydrolysis of the Intermediate Imine
-
Acidification: To the quenched reaction mixture, add 2 M hydrochloric acid until the pH is ~1-2.
-
Hydrolysis: Heat the mixture to 40-50 °C and stir for 1-2 hours until the intermediate imine is fully hydrolyzed to the ketone.
-
Work-up: Cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer twice with water.
-
Isolation: Combine the aqueous layers. The product, 2-amino-3-(aminoacetyl)pyridine, will be in the aqueous layer as its hydrochloride salt. This solution can be concentrated under reduced pressure and the resulting solid recrystallized from an ethanol/ether mixture, or it can be carried forward directly into the next step after basification and extraction if the free base is desired.
Section 3: Detailed Experimental Protocol for Pyrido[2,3-d]pyrimidine Synthesis
This protocol details the core cyclocondensation reaction to form the pteridine isostere.
| Parameter | Value/Reagent | Rationale |
| Starting Material | 2-Amino-3-(aminoacetyl)pyridine | Provides the A-B-C=N-C-N backbone for cyclization. |
| C-N Synthon | Guanidine Nitrate (1.5 eq) | Inexpensive and effective source for the N-C-N fragment. |
| Solvent | N,N-Dimethylformamide (DMF) or Ethylene Glycol | High boiling point allows for necessary reaction temperatures. |
| Base | Potassium Carbonate (K₂CO₃, 2.0 eq) | Neutralizes the guanidine salt and facilitates cyclization. |
| Temperature | 120-140 °C | Provides sufficient thermal energy to overcome the activation barrier for intramolecular cyclization and dehydration. |
| Reaction Time | 8-16 hours | Typical duration for complete conversion. |
Protocol 3.1: Synthesis of 5-(Aminomethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-(aminoacetyl)pyridine (1.0 eq), guanidine nitrate (1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or ethylene glycol as the solvent.
-
Heating: Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The disappearance of the starting material indicates reaction completion.
-
Cooling & Precipitation: After 8-16 hours, cool the reaction mixture to room temperature. Pour the dark solution into a beaker of cold water or ice. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual solvent and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel using a dichloromethane/methanol gradient.
Caption: Experimental workflow for the synthesis of the target compound.
Section 4: Characterization and Data
Thorough characterization is essential to confirm the structure of the synthesized 5-(aminomethyl)pyrido[2,3-d]pyrimidine-2,4-diamine.
| Analysis | Expected Results |
| ¹H NMR | - Multiple distinct signals in the aromatic region for the pyridine ring protons.- Singlets corresponding to the three NH₂ groups (2-amino, 4-amino, and side-chain amino), which are D₂O exchangeable.- A singlet for the CH₂ group of the aminomethyl side chain. |
| ¹³C NMR | - Signals corresponding to the nine distinct carbon atoms of the fused ring system and the side chain. |
| Mass Spec (HRMS) | - Accurate mass measurement corresponding to the molecular formula C₈H₁₀N₆, confirming the elemental composition. |
| FT-IR | - N-H stretching vibrations (typically broad) in the 3200-3500 cm⁻¹ region.- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. |
Section 5: Troubleshooting and Field-Proven Insights
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield | - Incomplete reaction.- Insufficient temperature. | - Increase reaction time and confirm disappearance of starting material by TLC/LC-MS.- Ensure internal reaction temperature reaches the target of 120-140 °C. |
| Formation of Byproducts | - Self-condensation of the starting material.- Side reactions of guanidine at high temperatures. | - Ensure a slight excess of guanidine is used.- Maintain a homogenous mixture with efficient stirring.- Consider a lower reaction temperature with a longer reaction time. |
| Purification Difficulties | - Product is highly polar and may be insoluble in common organic solvents. | - Use a more polar eluent system for chromatography, such as DCM/MeOH with a small amount of NH₄OH.- Recrystallize from highly polar solvents like DMF/water or DMSO/water. |
Expertise Note: The choice of base is critical. While stronger bases like sodium ethoxide could be used, they may promote undesired side reactions. Potassium carbonate offers a good balance of basicity and handling characteristics for this transformation.
Section 6: Conclusion
This application note details a novel and practical protocol for the synthesis of 5-(aminomethyl)pyrido[2,3-d]pyrimidine-2,4-diamine, a valuable pteridine isostere, from the unconventional starting material 2-amino-3-(aminoacetyl)pyridine. By leveraging the inherent reactivity of the 2-aminopyridine core, this method circumvents the limitations of classical pteridine syntheses and provides a reliable route to a scaffold of high interest in medicinal chemistry and drug discovery. The provided protocols, mechanistic insights, and troubleshooting guide offer researchers a comprehensive tool for accessing this important class of heterocyclic compounds.
Section 7: References
-
The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Rossiter, S., & Ostovar, M. (2021). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 21: Pteridines and Related Structures. Thieme. Retrieved from [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. (2012). Der Pharma Chemica. Retrieved from [Link]
-
Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. (1992). Il Farmaco. Retrieved from [Link]
-
van der Plas, H. C. (2003). Pyrimidine-pyridine ring interconversion. Advances in Heterocyclic Chemistry, 84, 31-70. Retrieved from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. Retrieved from [Link]
Sources
- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: One-Pot Multicomponent Synthesis of Naphthyridines
Green Protocols, Mechanistic Insights, and Scalable Workflows
Executive Summary
Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, serving as the core structure for broad-spectrum antibiotics (e.g., Gemifloxacin, Nalidixic acid), antiviral agents, and neuroprotective compounds. Traditional synthesis often involves harsh conditions, multi-step protection/deprotection sequences, and toxic solvents.
This Application Note details two validated, green Multicomponent Reaction (MCR) protocols for the synthesis of 1,8-naphthyridines and 1,6-naphthyridines . These methods prioritize atom economy, aqueous/ethanol media, and catalyst-free or organocatalytic conditions, aligning with modern "Green Pharma" standards.
Strategic Analysis: The MCR Advantage
The shift from linear synthesis to MCRs offers distinct advantages for library generation in drug discovery:
| Feature | Traditional Linear Synthesis | One-Pot MCR Protocol |
| Step Count | 3–5 Steps (Isolation required) | 1 Step (Cascade reaction) |
| Atom Economy | Low (Protecting groups waste) | High (All reactants incorporated) |
| Solvent | DCM, Toluene, DMF (Toxic) | Water, Ethanol, Ionic Liquids |
| Purification | Column Chromatography | Filtration/Recrystallization |
| Scalability | mg to g (Difficult scale-up) | g to kg (Streamlined) |
Protocol A: Green Synthesis of 1,8-Naphthyridines
Target: Functionalized 1,8-naphthyridines via 2-aminopyridine derivatives. Methodology: Ionic Liquid-Catalyzed or Catalyst-Free Aqueous MCR. Reference Basis: ACS Omega 2021; Synthesis 2017.
Reaction Scheme
Reactants:
-
Amine Source: 2-Aminopyridine (or 2-aminonicotinaldehyde for fused systems).
-
Carbonyl Source: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde).
-
Active Methylene: Malononitrile or Ethyl Cyanoacetate.
Conditions: Water (solvent), Choline Hydroxide (ChOH) catalyst (1 mol%) OR Catalyst-free reflux. Temperature: 50°C – Reflux.
Step-by-Step Protocol
-
Preparation of Reaction Medium:
-
In a 50 mL round-bottom flask, add 10 mL of deionized water .
-
Optional (for rate acceleration): Add 1 mol% Choline Hydroxide (ChOH) . If ChOH is unavailable, the reaction proceeds in refluxing water/ethanol (1:1) but requires longer times.
-
-
Addition of Reactants:
-
Add Aromatic Aldehyde (1.0 mmol).
-
Add Malononitrile (1.0 mmol).
-
Stir for 5–10 minutes at room temperature to initiate the in situ Knoevenagel condensation.
-
Add 2-Aminopyridine (1.0 mmol).
-
-
Reaction Phase:
-
Heat the mixture to 50°C (with ChOH) or Reflux (catalyst-free).
-
Monitor via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).
-
Observation: The reaction typically completes within 20–45 minutes (catalyst) or 2–4 hours (catalyst-free). A solid precipitate usually forms.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the solid precipitate under vacuum.
-
Washing: Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted starting materials.
-
-
Purification:
-
Recrystallize from hot ethanol or DMF/Ethanol mixture.
-
Yield Expectation: 85–95%.
-
Protocol B: Catalyst-Free Synthesis of 1,6-Naphthyridines
Target: Highly functionalized 1,6-naphthyridines.[1] Methodology: Pseudo-five-component reaction in aqueous medium.[1] Reference Basis: Org. Lett. 2011; Green Chem. 2024.[2][3]
Reaction Scheme
Reactants:
-
Methyl Ketone: Acetophenone (1.0 mmol).
-
Active Methylene: Malononitrile (2.0 mmol).
-
Amine Source: Ammonium Acetate or Aromatic Amine (1.0 mmol).
Conditions: Water, 100°C (Reflux), Catalyst-Free.
Step-by-Step Protocol
-
Reactant Assembly:
-
To a 25 mL reaction tube, add Acetophenone (1.0 mmol) and Malononitrile (2.0 mmol).
-
Add Ammonium Acetate (1.2 mmol) as the nitrogen source.
-
Add 5 mL of Water .
-
-
Thermal Activation:
-
Heat the mixture to 100°C (reflux) with vigorous magnetic stirring.
-
Note: The reaction mixture may initially appear biphasic. As the reaction proceeds, the organic intermediates solubilize or form a suspension.
-
-
Monitoring:
-
Run TLC every 60 minutes.
-
Total reaction time is typically 4–6 hours .
-
-
Isolation:
-
Purification:
-
Recrystallize from Ethanol/Water (8:2) .
-
Yield Expectation: 75–88%.[5]
-
Mechanistic Visualization
Understanding the cascade mechanism is vital for troubleshooting low yields. The reaction follows a Knoevenagel-Michael-Cyclization sequence.[3]
Figure 1: The reaction initiates with the formation of an arylidene intermediate, followed by nucleophilic attack by the amine, cyclization, and final aromatization.[6][7]
Experimental Workflow Diagram
This diagram outlines the decision matrix for selecting the correct protocol and the physical workflow.
Figure 2: Decision tree and operational flow for synthesizing specific naphthyridine isomers.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete precipitation or impurities. | Cool to 0°C for 2 hours. If oil persists, triturate with cold ethanol/ether mixture to induce crystallization. |
| Low Yield (<50%) | Poor solubility of aldehyde in water. | Add 10-20% Ethanol as a co-solvent to improve homogeneity without compromising the "green" aspect. |
| Reaction Stalls | Deactivation of catalyst (if used). | For Protocol A, ensure Choline Hydroxide is fresh. For Protocol B, increase temperature to vigorous reflux (100°C+). |
| Impurity Profile | Knoevenagel intermediate remains.[3] | Extend the initial stirring time of Aldehyde + Malononitrile before adding the amine source. |
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Source: ACS Omega, 2021. URL:[Link]
-
An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium. Source: Organic Letters, 2011.[1] URL:[Link]
-
Green synthesis and cytotoxic activity of functionalized naphthyridine. Source: Molecular Diversity, 2024. URL:[Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Source: Organic & Biomolecular Chemistry, 2020.[5][6] URL:[Link]
Sources
- 1. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green synthesis and cytotoxic activity of functionalized naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "AN EXPEDIENT APPROACH FOR ONE-POT SYNTHESIS OF 1,8-NAPHTHYRIDINE DERIVATIVES" [zenodo.org]
- 5. ijnrd.org [ijnrd.org]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. researchgate.net [researchgate.net]
Solvent-Free Synthesis of 1,8-Naphthyridines via Friedländer Annulation: A Green Chemistry Approach
An Application Note for Researchers and Drug Development Professionals
Introduction: The Significance of 1,8-Naphthyridines and Sustainable Synthesis
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] The journey of this scaffold from its first synthesis in 1927 to its current prominence was significantly accelerated by the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine-based antibacterial agent.[3]
Traditionally, the synthesis of these valuable compounds has relied on the Friedländer annulation, a robust condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[1][4] However, classical methods often involve organic solvents, harsh reaction conditions, and lengthy procedures, posing environmental and economic challenges.[5]
In alignment with the principles of green chemistry, there has been a significant shift towards developing sustainable synthetic methodologies.[6][7] Solvent-free synthesis has emerged as a powerful alternative, offering numerous advantages such as reduced pollution, lower costs, operational simplicity, and often, enhanced reaction rates and yields due to the high concentration of reactants.[8][9][10] This application note provides detailed protocols and technical insights into two highly efficient solvent-free methods for synthesizing 1,8-naphthyridines: mechanochemical grinding and microwave-assisted synthesis.
Reaction Mechanism: The Friedländer Annulation
The solvent-free synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and an active methylene compound proceeds through the classic Friedländer condensation mechanism. This process is typically catalyzed by either a base or a Lewis acid and involves an initial aldol-type condensation, followed by an intramolecular cyclodehydration.[1]
The key steps are:
-
Enolate Formation: The catalyst (e.g., piperidine, DABCO, or a Lewis acid like CeCl₃·7H₂O) facilitates the deprotonation of the α-carbon of the active methylene compound to form a reactive enolate.
-
Aldol-Type Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde.
-
Intramolecular Cyclization: The amino group of the pyridine ring then attacks the second carbonyl group (or a derivative thereof) of the active methylene partner, initiating a cyclization reaction.
-
Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic 1,8-naphthyridine ring system.
Core Methodologies & Detailed Protocols
The following protocols describe operationally simple, rapid, and high-yielding solvent-free methods. The choice between them may depend on available equipment and specific substrate reactivity.
General Experimental Workflow
The workflow for solvent-free synthesis is remarkably straightforward, minimizing complex setups and solvent handling.
Method A: Mechanochemical Synthesis via Grinding
This "grindstone chemistry" approach utilizes mechanical force to initiate and drive the reaction at ambient temperature. It is exceptionally energy-efficient and requires no specialized equipment beyond a mortar and pestle.[4]
Protocol 1: Base-Catalyzed Grinding (Piperidine)
This method is noted for its simplicity and rapid conversion times, often completing within minutes.
-
Materials & Reagents:
-
2-Aminonicotinaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol)
-
Piperidine (catalytic amount, ~5 drops)
-
Mortar and pestle
-
Deionized water
-
Filtration apparatus
-
-
Step-by-Step Procedure:
-
Place 2-aminonicotinaldehyde and the active methylene compound into a clean, dry mortar.
-
Add the piperidine catalyst to the mixture.
-
Grind the mixture vigorously with the pestle at room temperature. The reaction is often exothermic, and the mixture may turn into a thick paste or solid. Grinding is typically continued for 5-15 minutes.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Upon completion, add approximately 20 mL of cold water to the solid product in the mortar and stir to break up the solid.
-
Collect the crude product by vacuum filtration, washing thoroughly with water to remove any residual catalyst.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield the pure 1,8-naphthyridine derivative.
-
Protocol 2: Lewis Acid-Catalyzed Grinding (CeCl₃·7H₂O)
Using Cerium(III) chloride heptahydrate offers an alternative catalytic system that is mild, efficient, and reusable.[1][4]
-
Materials & Reagents:
-
2-Aminonicotinaldehyde (1.0 mmol)
-
Active methylene compound (e.g., acetylacetone, 1.0 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 10 mol%)
-
Mortar and pestle
-
Deionized water
-
Filtration apparatus
-
-
Step-by-Step Procedure:
-
Combine 2-aminonicotinaldehyde, the active methylene compound, and CeCl₃·7H₂O in a mortar.
-
Grind the mixture at room temperature for the time specified by preliminary tests (typically 5-20 minutes).
-
Monitor the reaction progress via TLC.
-
Once complete, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration, washing with water.[1][4]
-
The product can be further purified by recrystallization.
-
Method B: Microwave-Assisted Synthesis (MWAS)
Microwave irradiation provides a non-conventional energy source that can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating of the reactants.[7][11]
Protocol 3: Base-Catalyzed MWAS (DABCO)
1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and effective base catalyst for microwave-assisted solvent-free reactions.[11]
-
Materials & Reagents:
-
2-Aminonicotinaldehyde (10 mmol)
-
Active methylene compound (e.g., dibenzoylmethane, 10 mmol)
-
DABCO (20 mol%)
-
Microwave-safe open vessel (e.g., a beaker)
-
Microwave synthesizer or a domestic microwave oven (use with caution and proper ventilation)
-
Ice-cold water
-
Dilute HCl
-
-
Step-by-Step Procedure:
-
In a microwave-safe beaker, thoroughly mix the 2-aminonicotinaldehyde, the active methylene compound, and DABCO.
-
Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 600W) for a short duration (typically 2-5 minutes).
-
Safety Note: Perform this step in a well-ventilated fume hood. If using a domestic oven, place a beaker of water inside to act as a heat sink.
-
After irradiation, allow the mixture to cool to room temperature. Monitor completion by TLC.
-
Pour the cooled reaction mixture into ice-cold water and work up with dilute HCl.
-
The solid product that separates is collected by filtration, dried, and recrystallized from a suitable solvent like acetonitrile to afford the pure product.[11]
-
Results and Data Summary
Solvent-free methods consistently provide excellent yields in remarkably short reaction times compared to traditional solvent-based syntheses. The following table summarizes representative results from the literature for the synthesis of various 1,8-naphthyridine derivatives.
| Active Methylene Compound (R¹, R²) | Method | Catalyst | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate (CH₃, CO₂C₂H₅) | Grinding | Piperidine | 10 | 90 | |
| Acetylacetone (CH₃, COCH₃) | Grinding | Piperidine | 5 | 92 | |
| Diethyl malonate (OH, CO₂C₂H₅) | Grinding | Piperidine | 15 | 85 | |
| Dibenzoylmethane (C₆H₅, COC₆H₅) | Grinding | CeCl₃·7H₂O | 10 | 94 | [4] |
| Ethyl benzoylacetate (C₆H₅, CO₂C₂H₅) | Grinding | CeCl₃·7H₂O | 8 | 96 | [4] |
| Acetoacetanilide (CH₃, CONHC₆H₅) | Grinding | CeCl₃·7H₂O | 12 | 91 | [4] |
| Malononitrile (NH₂, CN) | MWAS | DABCO | 3.5 | 86 | [11] |
| Ethyl cyanoacetate (NH₂, CO₂Et) | MWAS | DABCO | 4.0 | 78 | [11] |
Discussion and Field-Proven Insights
-
Causality and Method Selection: The choice between grinding and microwave-assisted synthesis often comes down to throughput and equipment availability. Grinding is ideal for its simplicity and low energy cost, making it perfect for initial screening and small-scale synthesis. Microwave assistance is superior for rapid optimization and scaling, as it provides uniform heating and precise temperature control, often leading to cleaner reactions and even shorter times.
-
Catalyst Choice: The use of a basic catalyst like piperidine or DABCO is a classic approach that efficiently promotes enolate formation.[11] However, these can sometimes be difficult to remove completely. Lewis acids like CeCl₃·7H₂O are an excellent alternative; they are mild, highly effective, and often result in a simpler work-up.[4] The high concentration of reagents in solvent-free conditions means that even a small amount of catalyst can produce a dramatic rate enhancement.
-
Scope and Versatility: The protocols are highly versatile and have been successfully applied to a wide range of active methylene compounds, including β-ketoesters, 1,3-diketones, β-ketoamides, and malononitrile derivatives, demonstrating the broad applicability of the solvent-free Friedländer condensation.[4][11]
-
Trustworthiness and Validation: The reliability of these protocols stems from their simplicity. The reactions are typically clean, and the solid product often precipitates directly upon the addition of water, simplifying isolation.[4] The completion of the reaction should always be verified by TLC before work-up to ensure maximum yield. The identity and purity of the final compounds must be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[11]
Conclusion
The solvent-free synthesis of 1,8-naphthyridines via the Friedländer annulation represents a significant advancement in sustainable organic chemistry. The mechanochemical grinding and microwave-assisted methods detailed in this note are not only environmentally friendly but also offer superior efficiency, operational simplicity, and economic advantages over traditional solvent-based approaches. These protocols provide researchers, scientists, and drug development professionals with robust and reliable tools to access this critical heterocyclic scaffold for further investigation and application.
References
- Mogilaiah, K., & Babu Rao, R. (2001). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry, 40B, 713-714.
- Mogilaiah, K., Kumara Swamy, J., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
-
Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). Regioselective synthesis of functionalized[1]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, RSC Publishing.
- Jana, A., Bhaumik, A., & Ali, M. A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Ravichandran, S., et al. Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. TSI Journals.
- Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. OUCI.
- A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, RSC Publishing.
- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
- Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
-
Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[1]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences.
- Green synthesis and cytotoxic activity of functionalized naphthyridine. PubMed.
- Recent development of solvent-free synthesis of heterocycles. New Journal of Chemistry, RSC Publishing.
- Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
- GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. Rasayan.
- A catalyst-free and eco-friendly approach to synthesis of 1,8-naphthyridines via natural deep eutectic solvents.
- Solvent-Free Synthesis of 1,8-Naphthalimide Derivatives Under Microwaves Irradi
- Synthesis of 1,8-naphthyridines: a recent upd
- Green technique - solvent free synthesis and its advantages. SciSpace.
- Green technique-solvent free synthesis and its advantages.
- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
- Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst.
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures.
- The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
- discovery and history of 1,8-naphthyridine compounds. BenchChem.
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Application Note: Strategic Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Executive Summary & Strategic Value
The imidazo[1,2-a]pyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Its structural rigidity, potential for hydrogen bonding, and mimicry of purine bases make it an indispensable template in drug discovery.
This Application Note moves beyond generic textbook descriptions to provide a robust, field-tested guide for synthesizing this scaffold. We focus on two distinct methodologies:
-
The Classic Hantzsch-Type Condensation: The "Gold Standard" for reliability and scale-up.
-
The Iodine-Mediated Oxidative Coupling: A modern, "Green" approach that avoids lachrymatory
-haloketones.
Mechanistic Foundation
Understanding the reaction mechanism is critical for troubleshooting low yields or regioselectivity issues. The consensus mechanism for the condensation of 2-aminopyridine with
Pathway Visualization
The following diagram illustrates the critical bond-forming events. Note that the formation of the quaternary N-alkylated intermediate is the rate-determining step in neutral solvents.
Figure 1: Mechanistic pathway for the condensation of 2-aminopyridine with
Protocol A: The Classic Condensation (Gold Standard)
Best for: Scale-up, diversity of substituents, and high reliability. Chemistry: Hantzsch-type condensation.[1]
Reagents & Equipment[2][3]
-
Substrate: 2-Aminopyridine (1.0 equiv)
-
Electrophile:
-Bromoacetophenone (1.0 - 1.1 equiv) -
Base: Sodium Bicarbonate (
) or (1.5 equiv) -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Setup: Round-bottom flask with reflux condenser.
Step-by-Step Methodology
-
Preparation: Dissolve 2-aminopyridine (10 mmol) in Ethanol (20 mL).
-
Expert Tip: 2-aminopyridines can be hygroscopic. Dry the starting material under vacuum if the bottle has been open for long periods.
-
-
Addition: Add
-bromoacetophenone (10 mmol) at room temperature.-
Safety Warning:
-haloketones are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
-
Reflux: Heat the mixture to reflux (
C for EtOH) for 4–6 hours.-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting amine is usually polar and stains with Ninhydrin; the product is often fluorescent under UV (254/365 nm).
-
-
Neutralization: Cool the reaction mixture to room temperature. Add solid
(15 mmol) and stir for 30 minutes.-
Why? The initial product forms as a hydrobromide salt. Neutralization liberates the free base.
-
-
Workup:
-
Option A (Precipitation): If the product precipitates upon cooling/neutralization, filter the solid, wash with cold water (to remove inorganic salts), and dry.
-
Option B (Extraction): Remove solvent in vacuo. Resuspend residue in water/DCM. Extract with DCM (3x). Dry organics over
.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete cyclization of intermediate salt. | Increase reflux time; ensure base is added after initial heating or switch to refluxing in n-Butanol ( |
| Sticky Gum | Polymerization of haloketone. | Add the haloketone dropwise to the refluxing amine solution. |
| Regioisomers | Steric hindrance at C3 of aminopyridine. | Use a stronger solvent (DMF) or higher temperature to overcome the activation energy barrier for the N1 attack. |
Protocol B: Iodine-Mediated Oxidative Coupling (Green Route)
Best for: Avoiding toxic halides, rapid library generation, "On-Water" chemistry. Chemistry: In-situ iodination of ketones followed by condensation.
Reagents & Equipment[2][3]
-
Substrate: 2-Aminopyridine (1.0 equiv)
-
Catalyst: Molecular Iodine (
) (0.2 – 1.0 equiv) -
Solvent: PEG-400 or Water (with surfactant like SDS).
-
Oxidant: Air (open vessel) or TBHP (if reaction is sluggish).
Step-by-Step Methodology
-
Activation: In a reaction tube, mix Acetophenone (1.0 mmol) and Iodine (0.2 mmol) in PEG-400 (2 mL). Stir at
C for 30 mins. -
Coupling: Add 2-aminopyridine (1.0 mmol).
-
Heating: Heat the mixture to
C for 3–8 hours open to the atmosphere.-
Note: The reaction requires an oxidant to regenerate Iodine or drive the dehydrogenation. Air is often sufficient, but adding TBHP (tert-Butyl hydroperoxide) can accelerate the reaction.
-
-
Quenching: Cool to RT. Add saturated sodium thiosulfate (
) solution.-
Visual Cue: The dark iodine color should fade to yellow/clear.
-
-
Isolation: Extract with Ethyl Acetate. The PEG-400 remains in the aqueous layer.
-
Purification: Standard chromatography.
Analytical Validation (Self-Validating the Protocol)
To ensure the scaffold has formed correctly, look for these specific markers:
-
1H NMR (Characteristic Signal):
-
The proton at position 3 (on the imidazole ring) is the diagnostic handle. It typically appears as a singlet between
7.8 – 8.2 ppm . -
Absence of this singlet suggests incomplete cyclization (intermediate salt) or incorrect regiochemistry.
-
-
Fluorescence:
-
Most 2-phenylimidazo[1,2-a]pyridines are highly fluorescent. A non-fluorescent product on the TLC plate is a red flag (unless a nitro group is present, which quenches fluorescence).
-
Data Summary: Substituent Effects (Protocol A)
| Substituent (R on Acetophenone) | Electronic Effect | Approx. Yield | Reaction Time |
| 4-NO2 | Strong EWG | 85-95% | Fast (2-3 h) |
| 4-H | Neutral | 75-85% | Medium (4-5 h) |
| 4-OMe | Strong EDG | 60-75% | Slow (6-8 h) |
Insight: Electron-withdrawing groups (EWG) on the
Workflow Visualization
The following diagram outlines the decision matrix for choosing the correct protocol and the subsequent workflow.
Figure 2: Operational workflow for selecting and executing the synthesis based on substrate availability.
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.
-
Guchhait, S. K., et al. "Iodine-catalyzed oxidative cyclization... for the synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.
-
Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." RSC Advances, 2023.
-
Salehi, P., et al. "One-pot synthesis of 2-phenylimidazo[1,2-a]pyridines." Synlett, 2005.
-
Perumal, S., et al. "Atom-efficient, solvent-free, green synthesis of 2-arylimidazo[1,2-a]pyridines." Green Chemistry, 2010.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Reaction of 2-amino-1-(2-amino-3-pyridinyl)ethanone with 1,2-dicarbonyls
Topic: Synthesis of Novel Pyrido[2,3-b]pyrazine Scaffolds via Condensation of 2-amino-1-(2-amino-3-pyridinyl)ethanone with 1,2-Dicarbonyls
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of substituted pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The core transformation involves the condensation reaction between the versatile, yet underexplored, building block this compound and various 1,2-dicarbonyl compounds. This reaction, analogous to the classical Gabriel-Isay pteridine synthesis, offers a robust and modular route to novel scaffolds of interest in drug discovery.[1][2] We present the underlying mechanistic principles, detailed step-by-step protocols for reactions with both symmetrical and unsymmetrical dicarbonyls, methods for product characterization, and a discussion on potential challenges such as regioselectivity. The provided workflows are designed to be self-validating, enabling researchers to reliably synthesize and characterize these high-value compounds.
Introduction and Significance
The search for novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Fused pyrazine rings, such as those found in pteridines, are recognized as "privileged scaffolds" due to their prevalence in biologically active molecules and their ability to interact with a wide range of biological targets.[3][4] Pteridine derivatives are integral to numerous approved therapeutics, including the anticancer agent Methotrexate and the diuretic Triamterene.[3] Their biological versatility stems from the unique electronic properties of the fused ring system and the potential for diverse substitution patterns, which allows for the fine-tuning of pharmacological activity against targets like dihydrofolate reductase (DHFR) and various protein kinases.[3][5]
This application note details a synthetic strategy to access a related class of compounds, pyrido[2,3-b]pyrazines, by leveraging the unique reactivity of this compound. This starting material contains an ortho-diamino functionality, which is primed for cyclocondensation with 1,2-dicarbonyl compounds to efficiently construct the pyrazine ring. This approach provides a direct and powerful method for generating libraries of novel heterocyclic compounds for screening and lead optimization in drug development programs.
Underlying Principles and Reaction Mechanism
The core of the synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a classic and reliable method for forming a pyrazine ring.[2][6]
Key Reactants:
-
This compound: This molecule serves as the 1,2-diamine precursor. The crucial functional groups are the primary amine at the C2 position of the pyridine ring and the primary amine of the 2-aminoethanone side chain. The spatial arrangement of these two amino groups is ideal for the cyclization reaction.
-
1,2-Dicarbonyl Compounds: These reagents provide the two-carbon unit required to complete the pyrazine ring. Common examples include:
-
Symmetrical: Glyoxal, 2,3-butanedione (biacetyl), Benzil (1,2-diphenylethanedione).
-
Unsymmetrical: Phenylglyoxal, pyruvaldehyde.
-
Mechanism of Cyclocondensation: The reaction proceeds through a two-step condensation-dehydration sequence.
-
Bis-imine Formation: One of the amino groups (typically the more nucleophilic one) initiates a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl. This is followed by dehydration to form an imine. The process repeats with the second amino and carbonyl groups to form a cyclic bis-imine intermediate (a dihydropyrido[2,3-b]pyrazine).
-
Aromatization: The dihydro intermediate readily undergoes oxidation to yield the thermodynamically stable, aromatic pyrido[2,3-b]pyrazine ring system. Often, atmospheric oxygen is a sufficient oxidant, especially when the reaction is heated.[1]
Caption: General mechanism for the synthesis of pyrido[2,3-b]pyrazines.
A Note on Regioselectivity: When using an unsymmetrical 1,2-dicarbonyl (e.g., R-CO-CO-R'), two different regioisomers can be formed. The final product distribution is governed by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity of the two amino groups.[2] Generally, the more nucleophilic amine will preferentially attack the more electrophilic carbonyl carbon.[2] Careful characterization (e.g., using 2D NMR techniques like HMBC and NOESY) is essential to unambiguously determine the structure of the major isomer.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Suggested Purity | Supplier Example | Notes |
| This compound | N/A | >97% | Custom Synthesis | Starting material, handle with care. |
| Benzil (1,2-Diphenylethanedione) | 134-81-6 | >98% | Sigma-Aldrich | Example symmetrical dicarbonyl. |
| Phenylglyoxal Monohydrate | 1074-12-0 | >97% | TCI America | Example unsymmetrical dicarbonyl. |
| Ethanol (Absolute) | 64-17-5 | >99.5% | Fisher Scientific | Reaction solvent. |
| Acetic Acid (Glacial) | 64-19-7 | ACS Grade | VWR | Optional catalyst. |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | VWR | Solvent for work-up and chromatography. |
| Ethyl Acetate | 141-78-6 | HPLC Grade | VWR | Solvent for work-up and chromatography. |
| Hexanes | 110-54-3 | HPLC Grade | VWR | Solvent for chromatography. |
| Silica Gel | 7631-86-9 | 230-400 mesh | MilliporeSigma | For column chromatography. |
| Anhydrous Sodium Sulfate | 7757-82-6 | ACS Grade | VWR | Drying agent. |
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Aminopyridine derivatives are potentially toxic and should be handled with care.[7] Avoid inhalation of dust and skin contact.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 2,3-diphenylpyrido[2,3-b]pyrazin-8-amine using Benzil
This protocol describes a representative synthesis using a symmetrical dicarbonyl.
Step-by-Step Procedure:
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Dissolution: Add absolute ethanol (20 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Addition of Dicarbonyl: Add benzil (1.0 mmol, 1.0 eq) to the solution.
-
Catalyst (Optional): Add 2-3 drops of glacial acetic acid. Causality Note: The acid can catalyze the imine formation steps by protonating the carbonyl oxygen, making the carbon more electrophilic, and facilitating the dehydration steps.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The formation of a new, more nonpolar spot (often UV-active) indicates product formation.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The product may precipitate as a solid.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove residual impurities.
-
Work-up (if no precipitate): If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to obtain the final product.
Characterization of Products
The identity and purity of the synthesized pyrido[2,3-b]pyrazine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition.
-
Melting Point: To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Workflow and Data Management
A systematic workflow is critical for reproducible results.
Caption: A typical experimental workflow for synthesis and purification.
Expected Data and Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Starting material is impure. | 1. Check the purity of the dicarbonyl; some can degrade on storage. 2. Ensure reflux temperature is maintained and extend reaction time, monitoring by TLC. 3. Purify the starting aminopyridine if necessary. |
| Multiple Products/Spots on TLC | 1. Formation of regioisomers (with unsymmetrical dicarbonyls). 2. Side reactions or decomposition. | 1. This is expected. Proceed with careful column chromatography to separate the isomers. Characterize each fraction. 2. Consider running the reaction at a lower temperature or under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in Purification | Product has similar polarity to starting materials or byproducts. | Adjust the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol) or consider reverse-phase chromatography if the compound is sufficiently polar. Recrystallization from a suitable solvent system can also be an effective purification method. |
Conclusion
The synthetic protocols detailed in this application note provide a reliable and versatile platform for accessing novel pyrido[2,3-b]pyrazine derivatives. By reacting this compound with a range of 1,2-dicarbonyl compounds, researchers can efficiently generate molecular diversity around a medicinally relevant scaffold. The procedures are robust, scalable, and amenable to the creation of compound libraries for high-throughput screening. Careful attention to reaction monitoring and product characterization, particularly when dealing with unsymmetrical dicarbonyls, will ensure the successful synthesis and unambiguous identification of these promising heterocyclic compounds.
References
-
Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews. Available at: [Link]
- El-Kashef, H. et al. (2021). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry. Elsevier.
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Available at: [Link]
-
Panchal, D., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry, 38(4). Available at: [Link]
- Science of Synthesis. (2005).
-
Enam, F. T., & Basu, P. (2017). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 22(5), 829. Available at: [Link]
-
Guiney, D., et al. (2003). Syntheses of highly functionalised pteridines. Organic & Biomolecular Chemistry, 1(4), 664-75. Available at: [Link]
-
LookChem. (n.d.). 2-Amino-3-acetylpyridine. LookChem. Retrieved February 14, 2026, from [Link]
- Sravani, G. S., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 28-33.
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Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-aminopyridine. Biochem Chemopharma. Retrieved February 14, 2026, from [Link]
Sources
- 1. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orientjchem.org [orientjchem.org]
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- 7. biochemopharma.fr [biochemopharma.fr]
Troubleshooting & Optimization
Solubility issues of 2-amino-3-pyridinyl ketones in organic solvents
Welcome to the technical support center for addressing solubility challenges with 2-amino-3-pyridinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of handling these compounds in organic solvents. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Introduction: The Challenge of Solubility
2-Amino-3-pyridinyl ketones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their unique structural features, which include a basic amino group, a pyridine ring, and a ketone functionality, contribute to their valuable biological and chemical properties. However, these same features can present considerable challenges when it comes to solubility in common organic solvents.
The interplay of hydrogen bonding capabilities, polarity, and the potential for salt formation dictates how these molecules interact with their solvent environment. A thorough understanding of these factors is crucial for successful reaction setup, purification, and formulation.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: My 2-amino-3-pyridinyl ketone is poorly soluble in my desired reaction solvent.
Possible Causes and Solutions:
-
Intrinsic Low Solubility: The inherent properties of the compound may limit its solubility in a particular solvent.
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to identify a more suitable medium. A good starting point is to test solvents with varying polarities, such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), esters (ethyl acetate), and polar aprotic solvents (DMF, DMSO).[1]
-
Co-solvent Systems: Employing a mixture of solvents can often enhance solubility. Adding a small percentage of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly improve the dissolution of your compound.[2][3] Start with a small amount (e.g., 5-10% v/v) of the co-solvent and gradually increase it until the compound dissolves.
-
-
Impurities in the Compound or Solvent: The presence of impurities can sometimes hinder solubility.
-
Purification: Ensure your starting material is of high purity. If necessary, repurify it using an appropriate technique like recrystallization or column chromatography.
-
Solvent Purity: Use high-purity, dry solvents, as water or other contaminants can negatively impact solubility.[4]
-
Problem 2: The compound precipitates out of solution during the reaction.
Possible Causes and Solutions:
-
Change in Reaction Conditions: Alterations in temperature, pH, or the polarity of the reaction mixture can lead to precipitation.
-
Temperature Control: If the reaction was initiated at an elevated temperature, maintain that temperature throughout the process to keep the compound in solution.[5] Conversely, if a reaction product is less soluble, cooling the mixture may be necessary for other reasons, and in that case, a different solvent system might be required.
-
pH Adjustment: The basicity of the amino group and the pyridine nitrogen means that the compound's solubility can be highly dependent on the pH of the medium.[2][6] If the reaction generates acidic or basic byproducts, it could alter the protonation state of your compound, causing it to precipitate. Consider buffering the reaction mixture to maintain a consistent pH.
-
-
Formation of an Insoluble Product: The product of the reaction may be less soluble than the starting material in the chosen solvent.
-
Solvent Optimization for the Product: If the product's identity is known, select a solvent system in which both the starting material and the product are reasonably soluble.
-
"In-situ" Analysis: Monitor the reaction by techniques like TLC or LC-MS to track the consumption of starting material and the formation of the product. This can help you determine if precipitation coincides with product formation.[4]
-
Problem 3: Difficulty in achieving the desired concentration for a stock solution.
Possible Causes and Solutions:
-
Approaching the Solubility Limit: You may be attempting to prepare a solution that is at or above the compound's saturation point in that solvent.
-
Consult Solubility Data: While comprehensive quantitative data may not always be available, qualitative information from suppliers or literature can be a useful guide.[2]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help overcome the kinetic barrier to dissolution.[2] Be cautious with heat, as it can degrade sensitive compounds.
-
Salt Formation: Converting the free base to a salt can dramatically increase its solubility in polar solvents.[2][7] This is a common strategy in pharmaceutical development.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To identify the most suitable organic solvent or co-solvent system for a 2-amino-3-pyridinyl ketone.
Materials:
-
2-amino-3-pyridinyl ketone of interest
-
A selection of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Methanol, Dimethylformamide, Dimethyl Sulfoxide)
-
Small vials (e.g., 1-2 mL)
-
Vortex mixer
-
Magnetic stir plate and stir bars (optional)
Procedure:
-
Accurately weigh a small, consistent amount of the 2-amino-3-pyridinyl ketone (e.g., 1-2 mg) into each vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Observe and record the solubility at room temperature (e.g., completely soluble, partially soluble, insoluble).
-
For compounds that are not fully soluble, gently warm the vial and observe any changes in solubility.
-
For promising solvents where the compound is partially soluble, try adding a co-solvent (e.g., a small amount of DMSO to Dichloromethane) and observe the effect.
-
Tabulate your results to compare the effectiveness of different solvents and co-solvent systems.
Protocol 2: In-situ Salt Formation to Enhance Reaction Solubility
Objective: To increase the solubility of a 2-amino-3-pyridinyl ketone in a reaction mixture by converting it to its salt form.
Materials:
-
2-amino-3-pyridinyl ketone (free base)
-
Reaction solvent (e.g., a polar protic solvent like ethanol or methanol)
-
Anhydrous acid (e.g., HCl in a suitable solvent like diethyl ether or dioxane, or an organic acid like acetic acid if compatible with the reaction)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Suspend the 2-amino-3-pyridinyl ketone in the chosen reaction solvent within the reaction vessel.
-
If using a strong acid like HCl, cool the suspension in an ice bath to manage any exotherm.
-
Slowly add 1.0 to 1.1 equivalents of the acid to the stirring suspension. The number of equivalents may be adjusted based on whether a mono- or di-salt is desired and possible.
-
Allow the mixture to stir. A visual change from a suspension to a clear solution should indicate the formation of the more soluble salt.
-
Once the compound has dissolved, proceed with the addition of other reagents for your reaction.
Note: Ensure that the chosen acid and the resulting salt are compatible with your downstream reaction conditions and reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-amino-3-pyridinyl ketone more soluble in some organic solvents than others?
A1: The solubility of your compound is governed by the principle of "like dissolves like." The 2-amino-3-pyridinyl ketone structure has both polar (amino group, ketone, pyridine nitrogen) and non-polar (the aromatic ring system) characteristics. Solvents that can effectively interact with these features will be better at dissolving the compound. For instance, polar aprotic solvents like DMF and DMSO can act as hydrogen bond acceptors and have high dielectric constants, making them good solvents for many polar organic molecules.[2] The ability of a solvent to engage in hydrogen bonding is also a critical factor.[8]
Q2: Can the position and nature of substituents on the pyridine ring affect solubility?
A2: Absolutely. Substituents can significantly alter the electronic properties and intermolecular forces of the molecule.[9][10] Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially affecting its interaction with protic solvents.[6] Bulky substituents may hinder the close packing of molecules in a crystal lattice, which can sometimes lead to increased solubility. The overall polarity of the molecule will also be influenced by the nature of the substituents.
Q3: Is it possible to predict the solubility of my 2-amino-3-pyridinyl ketone?
A3: While precise ab initio prediction of solubility remains a significant challenge, computational models like QSPR (Quantitative Structure-Property Relationship) and machine learning approaches are being developed to provide useful estimations.[11][12][13][14] These models use molecular descriptors to correlate a compound's structure with its solubility in various solvents. However, for routine laboratory work, experimental determination through solvent screening is the most practical and reliable method.[15]
Q4: I've tried multiple solvents and my compound still has poor solubility. What are some alternative approaches?
A4: If conventional solution-based methods are failing, you might consider more advanced techniques. Mechanochemistry, which involves conducting reactions in the solid state using ball milling, can overcome solubility issues entirely.[16][17] This solvent-free approach can be particularly useful for otherwise intractable starting materials. Another strategy for reactions is to use micellar catalysis, where surfactants are used in an aqueous medium to create hydrophobic pockets where organic reactions can occur.[18]
Q5: How does temperature generally affect the solubility of 2-amino-3-pyridinyl ketones?
A5: For most solid organic compounds, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the forces holding the crystal lattice together. Therefore, heating the solvent provides the necessary thermal energy to break these intermolecular forces and allow the solute to dissolve. However, it is important to be aware that some compounds can exhibit decreased solubility at higher temperatures, although this is less common.
Visualizing Troubleshooting Workflows
Diagram 1: General Troubleshooting Workflow for Poor Solubility
Caption: A step-by-step guide to resolving poor solubility.
Diagram 2: Decision Tree for Compound Precipitation During Reaction
Caption: Troubleshooting precipitation during a chemical reaction.
References
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
- Predicting drug solubility in organic solvents mixtures. Unipd.
- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determin
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Comput
- Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Benchchem.
- Effect of Substituents On Basicity of Pyridine. Scribd.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
- 2-Amino-3-pyridinecarboxaldehyde CAS#: 7521-41-7. ChemicalBook.
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. PMC.
- Pyridine – Knowledge and References. Taylor & Francis.
- How to tackle compound solubility issue. Reddit.
- Toward overcoming solubility issues in organic chemistry. ScienceDaily.
- Tackling solubility issues in organic synthesis: conventional solution...
- Factors Affecting Solubility. Chemistry LibreTexts.
- Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8. Evoli.
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- 1. 2-Amino-3-pyridinecarboxaldehyde CAS#: 7521-41-7 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. communities.springernature.com [communities.springernature.com]
- 14. d-nb.info [d-nb.info]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
- 18. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Acid Catalysts for Aminopyridine Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for acid-catalyzed aminopyridine cyclization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of intramolecular hydroamination and other cyclization strategies to synthesize substituted pyridines. Here, we address common experimental challenges through a troubleshooting-focused, question-and-answer format, grounding our advice in mechanistic principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the optimization of acid-catalyzed aminopyridine cyclization reactions.
Q1: My reaction is not proceeding, or the yield is extremely low. What are the first things I should check?
A1: Low or no conversion is the most common issue and typically points to one of three areas: catalyst activity, substrate reactivity, or reaction conditions.
-
Catalyst Deactivation: The aminopyridine product is basic and can neutralize your acid catalyst, a phenomenon known as product inhibition. Ensure you are using a sufficient catalyst loading (typically 10-20 mol% for strong Brønsted acids, but may need to be higher).
-
Substrate Protection: The nucleophilicity of the aminating nitrogen is critical. Unprotected primary or secondary amines can be protonated by the acid, rendering them non-nucleophilic. Most successful protocols employ substrates with an electron-withdrawing group on the nitrogen (e.g., tosyl, mesyl, or carbamate groups) to temper the basicity and prevent this issue[1][2][3].
-
Water Content: Brønsted acid catalysis is highly sensitive to water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Water can compete with the substrate for the acid and hydrolyze intermediates.
Q2: Which acid catalyst is better for this cyclization: a Brønsted acid like Triflic Acid (TfOH) or a Lewis acid?
A2: For the intramolecular hydroamination of aminoalkenes or aminoalkynes to form pyridine precursors, strong Brønsted acids are generally the catalysts of choice [1][2][3]. The mechanism relies on the protonation of the C-C multiple bond to generate a carbocationic intermediate, which is then trapped by the pendant amine.
-
Brønsted Acids (e.g., TfOH, H₂SO₄): Directly protonate the alkyne/alkene, initiating the cyclization cascade. Triflic acid (TfOH) is often superior due to its extreme acidity and the non-nucleophilic, stable nature of its triflate conjugate base, which minimizes side reactions[4][5][6].
-
Lewis Acids (e.g., Zn(OTf)₂, AlCl₃): These function by coordinating to and activating the C-C multiple bond, making it more electrophilic. While effective in many cyclizations, they can sometimes be inhibited by coordination to the nitrogen atom of the substrate or product[7]. In some contexts, like zeolite-catalyzed gas-phase reactions, the ratio of Brønsted to Lewis acid sites can be crucial for controlling selectivity between different pyridine products[8].
Q3: I see multiple spots on my TLC plate. What are the likely side products?
A3: Side product formation often results from suboptimal conditions or substrate decomposition. Common culprits include:
-
Incomplete Cyclization: Unreacted starting material will be a major spot.
-
Dimerization/Polymerization: Especially with unactivated terminal alkenes/alkynes at high concentrations or temperatures.
-
Substrate Decomposition: Harsh acidic conditions (e.g., high temperature with excess strong acid) can lead to charring or unidentifiable baseline material on your TLC.
-
Sulfonation: If using sulfuric acid (H₂SO₄) as the catalyst, unwanted sulfonation of aromatic rings on your substrate can occur as a side reaction[4].
-
Isomerization: Depending on the substrate, double bond migration or formation of regioisomeric products is possible. Careful characterization by 2D NMR may be necessary to confirm the structure.
Part 2: Detailed Troubleshooting Guide
This section provides a deeper dive into specific experimental problems, offering causal explanations and actionable solutions.
Issue 1: Low or No Product Conversion
Your reaction has been running for the prescribed time, but TLC/LC-MS analysis shows predominantly starting material.
| Potential Cause | Underlying Reason (The "Why") | Troubleshooting Steps & Solutions |
| Insufficient Catalyst Activity | The pKa of your chosen acid may be too high to effectively protonate the alkyne/alkene bond, which is the rate-determining step. Weaker acids like TFA are often less effective than superacids like TfOH[7]. | 1. Switch to a Stronger Acid: Replace your current acid with Triflic Acid (TfOH) or, if the substrate is sensitive, concentrated Sulfuric Acid (H₂SO₄)[2]. 2. Check Acid Quality: Ensure your acid is not old or contaminated with water. Use a freshly opened bottle or distill if necessary. |
| Product Inhibition (Catalyst Deactivation) | The nitrogen atom of the aminopyridine product is Lewis basic and will be protonated by the acid catalyst. This removes the active catalyst from the reaction, effectively shutting it down. This is a primary cause of stalling reactions[1][9]. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading from 10 mol% up to 30 mol% or even stoichiometric amounts in difficult cases. 2. Slow Addition: If practical, consider a slow, continuous addition of the acid catalyst over the course of the reaction to maintain a constant concentration of active catalyst. |
| Incorrect Nitrogen Protecting Group | If the nitrogen protecting group (PG) is too electron-donating, the amine remains too basic and is "killed" by protonation. If the PG is too electron-withdrawing, the nitrogen becomes non-nucleophilic and will not attack the carbocation intermediate. | 1. Modify the Protecting Group: Tosyl (Ts) and Mesyl (Ms) groups are common and effective choices that strike a good balance[1][2]. For more sensitive systems, a carbamate (e.g., Boc, Cbz) may be required. |
| Sub-optimal Temperature | Cyclization is an endergonic process that requires sufficient thermal energy to overcome the activation barrier. Room temperature is often insufficient. | 1. Increase Reaction Temperature: Most of these cyclizations are run in high-boiling solvents like toluene or DCE at temperatures between 80-110 °C[2]. 2. Screen Temperatures: Run small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal point before decomposition becomes significant. |
Issue 2: Formation of Multiple Products & Impurities
Your starting material is consumed, but the crude reaction mixture is complex, leading to low isolated yield of the desired aminopyridine.
| Potential Cause | Underlying Reason (The "Why") | Troubleshooting Steps & Solutions |
| Thermal Decomposition | The combination of high heat and strong acid can degrade sensitive organic molecules, particularly those with electron-rich aromatic rings or other acid-labile functional groups. | 1. Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged heating after completion often leads to degradation. |
| Unwanted Side Reactions (e.g., Sulfonation) | The catalyst itself can react with the substrate. Sulfuric acid is a known sulfonating agent, especially at higher temperatures[4]. | 1. Use a Non-Nucleophilic Acid: Switch to Triflic Acid. The triflate anion (CF₃SO₃⁻) is exceptionally stable and non-nucleophilic, making it a "cleaner" superacid that is far less likely to participate in side reactions[4][5][6]. |
| Regioselectivity Issues | For unsymmetrical substrates, protonation can occur at different positions, or the nucleophile can attack different carbons, leading to a mixture of isomers. | 1. Analyze Substrate Electronics: The formation of the carbocation intermediate will follow Markovnikov's rule. Use substrates that strongly favor the formation of a single carbocation (e.g., leading to a stabilized benzylic or tertiary cation). 2. Characterize Thoroughly: Use 2D NMR techniques (COSY, HMBC) to confirm the structure of your major product and identify isomers. |
Part 3: Protocols & Data
Standard Protocol: Brønsted Acid-Catalyzed Intramolecular Hydroamination
This protocol provides a general starting point for the cyclization of an N-protected aminoalkene.
1. Reaction Setup:
- To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected aminoalkene substrate (1.0 equiv).
- Place the flask under an inert atmosphere of dry nitrogen or argon.
- Add anhydrous toluene (or 1,2-dichloroethane) via syringe to achieve a substrate concentration of 0.1 M.
2. Reagent Addition:
- Begin stirring the solution.
- Via syringe, add the Brønsted acid catalyst (e.g., Triflic acid, 0.2 equiv) dropwise to the stirred solution at room temperature. Caution: Strong acids are corrosive and react exothermically.
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) using an oil bath.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.
4. Workup and Purification:
- Cool the reaction mixture to room temperature.
- Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
- Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
- Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to afford the desired aminopyridine product.
5. Characterization:
- Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[8][10][11].
Data Table: Comparison of Common Acid Catalysts
| Catalyst | Type | Typical Loading | Advantages | Disadvantages & Common Side Reactions |
| Triflic Acid (TfOH) | Brønsted | 10-20 mol% | Extremely strong acid (pKa ≈ -14)[6]; high catalytic activity. Non-nucleophilic triflate anion minimizes side reactions[4][5]. | High cost; corrosive; can cause substrate decomposition at high temperatures if not used carefully. |
| Sulfuric Acid (H₂SO₄) | Brønsted | 10-30 mol% | Inexpensive and readily available. Can be effective for less reactive substrates or when TfOH causes decomposition[2]. | Weaker than TfOH (pKa ≈ -3)[6]; can act as a sulfonating agent, leading to impurities[4]; reactions are often slower. |
| p-Toluenesulfonic Acid (pTSA) | Brønsted | 20-100 mol% | Solid, easy to handle; less corrosive than TfOH or H₂SO₄. Good for substrates with acid-sensitive groups. | Significantly weaker acid; often requires higher catalyst loading and longer reaction times. May not be strong enough for unactivated systems. |
| Zinc Triflate (Zn(OTf)₂) | Lewis | 10-20 mol% | Milder than strong Brønsted acids; can offer different selectivity. Effective for activating carbonyls in related cyclizations. | Can be inhibited by coordination to substrate/product nitrogen. Generally less effective for direct hydroamination of unactivated alkenes/alkynes. |
Part 4: Technical Deep Dive & Visualized Workflows
Mechanism of Brønsted Acid-Catalyzed Intramolecular Hydroamination
The accepted mechanism involves three key steps: (1) Protonation of the π-system, (2) Nucleophilic attack by the pendant amine, and (3) Regeneration of the catalyst. The use of a protecting group (PG) on the nitrogen is crucial to prevent its protonation, which would render it non-nucleophilic.
Caption: General mechanism of Brønsted acid-catalyzed hydroamination.
Troubleshooting Workflow: Diagnosing a Failed Reaction
When faced with a low-yielding or failed reaction, a systematic approach is essential. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Decision tree for troubleshooting failed aminopyridine cyclizations.
References
-
Schlummer, B., & Hartwig, J. F. (2002). Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. Organic Letters, 4(9), 1471–1474. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triflic Acid vs. Other Superacids: A Comparative Look for Synthesis. Retrieved February 17, 2026, from [Link]
-
Aure Chemical. (2026, February 7). Triflic Acid as a Superacid and Activation Reagent in Organic Synthesis. Retrieved February 17, 2026, from [Link]
-
Garlyauskayte, R. Y., & Yagupolskii, L. M. (2020). Performance of homogeneous catalysts viewed in dynamics. Chemical Society Reviews, 49(15), 5282-5309. [Link]
-
Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3192. [Link]
-
Mondal, B. (n.d.). Deactivation and regeneration of catalysts and heterogeneous reaction kinetics. Slideshare. Retrieved February 17, 2026, from [Link]
-
Hartwig, J. F., & Schlummer, B. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 4(9), 1471-1474. [Link]
-
Ecovia Chemical. (n.d.). Why Is Triflic Acid Stronger Than Sulfuric Acid. Retrieved February 17, 2026, from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved February 17, 2026, from [Link]
-
Kumar, A., et al. (2013). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 24(8), 1335-1340. [Link]
-
Vamos, M., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(21), 5684-5687. [Link]
-
Dent, A. J., et al. (2004). Deactivation processes of homogeneous Pd catalysts using in situ time resolved spectroscopic techniques. Chemical Communications, (16), 1844-1845. [Link]
-
Widenhoefer, M. A., & Han, X. (2006). Hydroamination reactions by metal triflates: Brønsted acid vs. metal catalysis? European Journal of Organic Chemistry, 2006(20), 4555-4563. [Link]
-
Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
-
Han, Z.-Y., et al. (2009). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182-9183. [Link]
-
Al-Masoudi, N. A., et al. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 56-66. [Link]
-
Hartwig, J. F., & Schlummer, B. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Request PDF. [Link]
-
Chen, Y.-H., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8998. [Link]
-
Zhang, S., et al. (2025). Cyclization Reactions of N-Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Request PDF. [Link]
-
Tan, B., et al. (2015). Brønsted Acid Catalyzed Asymmetric Hydroamination of Alkenes: Synthesis of Pyrrolidines Bearing a Tetrasubstituted Carbon Stereocenter. Angewandte Chemie International Edition, 54(27), 7847-7851. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Triflic Acid as a Superacid and Activation Reagent in Organic Synthesis | Aure Chemical [aurechem.com]
- 6. Why Is Triflic Acid Stronger Than Sulfuric Acid [ecoviaet.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Purification of 2-amino-1-(2-amino-3-pyridinyl)ethanone
Department: Chemical Development & Process Safety
Subject: Stabilization and Purification Protocols for
Executive Summary
You are dealing with 2-amino-1-(2-amino-3-pyridinyl)ethanone , a highly reactive intermediate often used in the synthesis of 1,8-naphthyridines and bioactive heterocycles.[1]
CRITICAL WARNING: This molecule contains an
-
Dimerization Risk:
-Amino ketones rapidly self-condense to form dihydropyrazines (and subsequently pyrazines) under neutral or basic conditions.[1] -
Cyclization Risk: The 2-amino group on the pyridine ring makes the system prone to complex condensation reactions (Friedländer-type) if left in solution.[1]
The Golden Rule: Do not attempt to store or extensively purify the free base. The only robust purification method is the immediate formation and crystallization of a mineral acid salt (typically dihydrochloride or hydrobromide ).
Module 1: The "Trap & Stabilize" Protocol (Primary Method)
Use this method immediately after the synthesis reaction (e.g., deprotection of a phthalimide or reduction of an azide).
The Logic: Protonating both the aliphatic amine and the pyridine nitrogen deactivates the nucleophilic sites, preventing self-condensation (dimerization).
Experimental Workflow
Figure 1: Stabilization pathway via salt formation.[1] Immediate acidification is critical to arrest dimerization kinetics.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude residue in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .
-
Note: Avoid water if possible, as it makes drying the salt difficult.
-
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Acidification: Dropwise add 2.5 equivalents of HCl (4M in Dioxane or conc. aqueous HCl if water is unavoidable).[1]
-
Why 2.5 eq? You need 1 eq for the aliphatic amine, 1 eq for the pyridine nitrogen, and a slight excess to ensure the equilibrium is fully pushed to the salt form.
-
-
Crystallization: Stir at 0°C for 30–60 minutes. The dihydrochloride salt should precipitate as a pale yellow to off-white solid.[1]
-
Troubleshooting: If no solid forms, add an anti-solvent like Diethyl Ether or Acetone until the solution turns cloudy, then refrigerate.
-
-
Isolation: Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold acetone to remove organic impurities (unreacted starting materials usually stay in the filtrate).
Module 2: Purification via Recrystallization
Use this if the salt obtained in Module 1 is colored (dark orange/brown indicates oxidation) or impure.
Solvent System: Ethanol/Water (9:[1]1) or Methanol/IPA.[1]
| Parameter | Specification | Reason |
| Primary Solvent | Methanol (MeOH) or Ethanol (EtOH) | Good solubility for the salt at high temp.[1] |
| Anti-Solvent | Isopropanol (IPA) or Acetone | Reduces solubility at low temp to force precipitation.[1] |
| Temperature | 50°C | Avoid boiling (reflux) to minimize thermal degradation.[1] |
| Recovery | Typically 70-85% | Loss is due to high solubility of ammonium salts.[1] |
Protocol:
-
Dissolve the crude salt in the minimum volume of warm MeOH (approx. 40-50°C).
-
Optional: Treat with activated charcoal (5 wt%) for 10 minutes to remove color bodies; filter warm through Celite.
-
Slowly add IPA (anti-solvent) until a faint turbidity persists.[1]
-
Cool slowly to room temperature, then to -20°C.
-
Collect crystals by filtration.[1]
Module 3: Cation Exchange Chromatography (Advanced)
Use this ONLY if the crude mixture contains large amounts of non-basic impurities (e.g., neutral precursors, esters) that cannot be washed away.
The Logic: The target molecule is a di-base.[1] It will bind strongly to cation exchange resins, allowing neutral impurities to be washed away with water/methanol.
Resin: Dowex 50X8 (H+ form) or Amberlyst 15.
-
Loading: Dissolve crude in water/MeOH (pH adjusted to ~4). Load onto the resin column.
-
Washing: Flush column with Methanol (removes neutrals) and Water (removes inorganic salts).[1]
-
Elution: Elute with 1M - 2M Aqueous Ammonia or Ammoniacal Methanol .
-
Critical Step: As soon as the product elutes (check TLC/UV), immediately acidify the fraction with HCl. Do not let the free base sit in the ammonia solution, or it will dimerize.
-
-
Concentration: Lyophilize (freeze-dry) the acidified fractions to obtain the stable salt.
Troubleshooting & FAQs
Q1: My product turned into a red/brown gum during rotary evaporation. What happened?
Diagnosis: You likely concentrated the free base or the solution was not acidic enough.
Mechanism: As solvent is removed, the concentration of the
Q2: I see two spots on TLC. Is my compound impure?
Analysis: Not necessarily.
-
Spot 1 (Baseline): The salt form (highly polar).
-
Spot 2 (Higher Rf): The free base (formed in situ by the basicity of the TLC eluent).
-
Artifacts: A third spot might appear if the sample dimerizes on the silica plate. Recommendation: Run TLC using a neutralized plate (pre-washed with 5% TEA in MeOH) to see the free base clearly, but trust NMR (D2O/DMSO-d6) over TLC for purity assessment.
Q3: Can I use silica gel chromatography?
Advice: Avoid if possible.
-
Issue: Pyridines streak/tail on silica due to interaction with acidic silanols.[1] The
-amino group degrades on silica.[1] -
Workaround: If you must use silica, use DCM:MeOH:NH4OH (90:9:1) as the eluent. However, yield loss is high. Alumina (Basic) is a safer stationary phase for this substrate.[1]
Visualizing the Instability (Why we use salts)
Figure 2: Degradation pathway vs. Stabilization.[1] The free base naturally degrades to pyrazines; salt formation blocks this pathway.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Purification of 2-aminopyridine derivatives by cation-exchange chromatography. PubMed.[1][3] Retrieved from [1]
-
Organic Syntheses. (2025). Preparation of 2,3-Diaminopyridine and related intermediates. Organic Syntheses, Coll. Vol. 5. Retrieved from [1]
-
PubChem. (2025).[1][4] 1-(2-aminopyridin-3-yl)ethan-1-one Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Royal Society of Chemistry. (2020).[1] Recent advances in the synthesis of
-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [1]
Sources
Technical Support Center: Synthesis and Handling of α-Amino Ketones
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with α-amino ketones. These valuable synthetic intermediates are notorious for their instability, which can lead to frustrating experimental outcomes.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and understand the principles of handling these sensitive molecules.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you might encounter in the lab. The solutions provided are based on established chemical principles and aim to explain the causality behind each experimental choice.
Problem 1: Low Yield and Complex Reaction Mixtures
Q: My reaction to synthesize an α-amino ketone resulted in a complex crude mixture with very low yield of the desired product. What are the likely causes and how can I fix this?
A: This is the most common issue when working with α-amino ketones and typically points to product decomposition or undesired side reactions under the experimental conditions. The primary culprits are the inherent reactivity of the free amino group and the acidity of the α-proton.
Probable Causes & Mechanistic Explanation:
-
Self-Condensation: Unprotected α-amino ketones can act as both nucleophiles (via the amine) and electrophiles (at the carbonyl), leading to dimerization or polymerization. The amine of one molecule can attack the carbonyl of another, initiating a cascade of reactions.
-
Decomposition via Rearrangement: These molecules are prone to rearrangements like the Heyns rearrangement, especially if they are derived from α-hydroxy imines.[3]
-
Harsh Reaction Conditions: The use of strong bases can deprotonate the acidic α-proton, leading to enolate formation which opens pathways for racemization and other side reactions.[4][5] High temperatures further accelerate decomposition.
Solutions & Protocols:
-
Implement N-Protection: This is the most critical step for success. By protecting the nitrogen atom, you temporarily remove its nucleophilicity, preventing self-condensation. The choice of protecting group is crucial for stability and compatibility with your overall synthetic route.[6][7] The tert-butyloxycarbonyl (Boc) group is often an excellent choice due to its steric bulk and stability to a wide range of non-acidic conditions.
Caption: Recommended workflow for synthesizing α-amino ketones.
-
Control Reaction Temperature: Perform reactions at low temperatures (e.g., -78 °C to 0 °C) whenever possible, especially during the addition of reactive reagents like organometallics.
-
Choose Milder Synthetic Routes: Instead of methods that generate the free base in situ, consider routes like the oxidation of a stable N-protected amino alcohol precursor or modern coupling reactions that are known to be mild.[8][9][10]
Table 1: Comparison of Common N-Protecting Groups for α-Amino Ketone Synthesis
| Protecting Group | Structure | Cleavage Conditions | Advantages for α-Amino Ketone Stability | Disadvantages |
|---|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Mild Acid (TFA, HCl) | Sterically bulky, stable to base and nucleophiles, prevents racemization.[6] | Acid labile; may not be suitable for acid-sensitive substrates. |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Catalytic Hydrogenation (H₂/Pd) | Stable to mild acid and base.[6] | Hydrogenolysis conditions can reduce the ketone carbonyl. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Mild Base (Piperidine) | Cleaved under very mild, non-acidic conditions. | The basic deprotection condition can cause racemization of the α-amino ketone.[6] |
Problem 2: Product Decomposition During Workup and Purification
Q: I can see my desired α-amino ketone in the crude reaction mixture by LCMS, but it disappears during aqueous workup or silica gel chromatography. How can I isolate my compound?
A: This indicates that your compound is stable enough to form but too sensitive for standard isolation procedures. The key is to minimize exposure to acidic or basic conditions and reactive surfaces.
Probable Causes & Mechanistic Explanation:
-
pH Sensitivity: Both strongly acidic and basic aqueous solutions can catalyze hydrolysis of imine precursors or promote enolization/enamine formation, leading to decomposition and racemization.[1][11]
-
Silica Gel Catalysis: Standard silica gel is acidic (pKa ≈ 4.5) and has a high surface area. This can act as an acid catalyst, promoting decomposition of sensitive compounds directly on the column.
-
Salt Formation Issues: If your product is a free base, it may be prone to air oxidation or self-reaction. Converting it to a stable salt can be beneficial, but the wrong choice of acid or conditions can be detrimental.
Solutions & Protocols:
-
Gentle Aqueous Workup:
-
Avoid strong acids or bases. Use a buffered or neutral wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7).
-
Work quickly and keep the separatory funnel in an ice bath to minimize thermal degradation.
-
Ensure complete removal of solvent in vacuo at low temperatures (< 30 °C).
-
-
Chromatography Best Practices:
-
Deactivate Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing 1-2% triethylamine (Et₃N) or another volatile base to neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column if your molecule is compatible.
-
Run the Column Cold: If possible, run the chromatography in a cold room or using a jacketed column to maintain a low temperature.
-
-
Protocol: Isolation as a Hydrochloride Salt: This is often the most reliable method for long-term stability.
-
After a gentle workup, dissolve the crude product in a minimal amount of a non-polar solvent (e.g., diethyl ether, dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will often precipitate as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting salt is typically much more stable for storage.[9]
-
Problem 3: Loss of Stereochemical Purity
Q: My starting material is enantiopure, but my final α-amino ketone product is partially or completely racemic. What is causing this and how can I stop it?
A: Racemization is a significant challenge because the proton at the stereocenter (the α-carbon) is acidic due to the adjacent electron-withdrawing carbonyl group. Its removal leads to a planar enolate or enamine intermediate, which can be protonated from either face, scrambling the stereochemistry.[4][5]
Probable Causes & Mechanistic Explanation:
-
Base-Catalyzed Enolization: The presence of even catalytic amounts of base (e.g., excess organometallic reagent, amine additives, basic workup) can deprotonate the α-carbon.
-
Acid-Catalyzed Enolization: Strong acids can also catalyze enolization.
-
Elevated Temperatures: Heat provides the energy to overcome the activation barrier for deprotonation and subsequent reprotonation.
Caption: Mechanism of racemization at the α-carbon.
Solutions & Protocols:
-
Strict pH Control: Maintain conditions as close to neutral as possible throughout the entire synthesis, workup, and purification process. Use buffered solutions where necessary.
-
Stoichiometric Reagents: Carefully control the stoichiometry of reagents to avoid leaving excess base or acid in the reaction mixture.
-
Low Temperature Operations: Perform all steps, including workup and solvent removal, at the lowest practical temperature to minimize the rate of epimerization.
-
Immediate Derivatization: If the final application allows, consider immediately reducing the α-amino ketone to the corresponding, and much more stable, 1,2-amino alcohol. This locks the stereocenter and prevents racemization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason α-amino ketones are so unstable?
A: Their instability arises from a "push-pull" electronic effect and structural strain. The electron-withdrawing carbonyl group makes the adjacent α-proton acidic and the carbonyl carbon electrophilic. The neighboring amino group is nucleophilic and basic. This combination creates intrinsic reactivity, allowing the molecule to essentially react with itself (self-condensation) or easily form intermediates (enolates) that lead to racemization and decomposition.[12]
Q2: Are there any "stability rules" based on the substitution pattern?
A: Yes. Generally, steric hindrance can increase stability.
-
N-Substitution: A bulky protecting group on the nitrogen (like Boc) or a bulky alkyl group (like t-butyl) can sterically shield both the amine and the α-proton, slowing down decomposition pathways.[7]
-
α-Carbon Substitution: If the α-carbon is quaternary (no α-proton), the pathway for racemization via enolization is blocked, making these analogues significantly more stable.
Q3: How should I properly store a purified α-amino ketone?
A: Long-term storage of the free base is highly discouraged.
-
Best Method: Store as a stable, dry salt (e.g., hydrochloride) in a freezer (-20 °C or below), under an inert atmosphere (argon or nitrogen), and protected from light.
-
If Free Base is Required: If you must store the free base, do so for the shortest possible time. Use an amber vial, purge with inert gas, seal tightly, and store in a -80 °C freezer. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Key Solutions |
|---|---|---|
| Low Yield / Complex Mixture | Self-condensation; Decomposition | Use N-protection (e.g., N-Boc); Run reaction at low temperature (-78 to 0 °C). |
| Product Loss During Workup | pH sensitivity (acid/base catalysis) | Use buffered/neutral wash (sat. NH₄Cl); Keep solutions cold. |
| Product Loss on Column | Decomposition on acidic silica gel | Use deactivated silica (add 1% Et₃N to eluent) or neutral alumina. |
| Racemization | Enolization via α-proton abstraction | Maintain strict neutral pH; Keep temperature low; Use bulky N-protecting group. |
| Poor Long-Term Stability | Inherent reactivity of the free base | Convert to and store as a stable salt (e.g., hydrochloride) at low temperature under inert gas. |
References
-
Kellogg, R. M. (2020). Biocatalytic synthesis of α-amino ketones. PMC, NIH. [Link]
-
Pesenti, C., et al. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ResearchGate. [Link]
-
Pesenti, C., et al. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Publications. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Organic-Chemistry.org. [Link]
-
Various Authors. (2023). Synthesis of α-amino carbonyl compounds: a brief review. De Gruyter. [Link]
-
de Souza, J. M., et al. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]
-
Li, W., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. [Link]
- Clark, J., et al. Process for the racemization of an alpha-amino acid.
-
Burry, L. C., & Cha, J. K. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. [Link]
-
Liardon, R., & Ott-Longoni, R. (1982). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
Kar, A., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Liu, J., & Gaunt, M. J. (2024). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. PMC. [Link]
-
Wulff, W. D., & Jha, S. C. (2021). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry. [Link]
- Clark, J., et al. Process for the racemization of an alpha-amino acid.
-
Gontcharov, A. V., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry. [Link]
-
Bode, J. W. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC, NIH. [Link]
-
Kar, A., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Organic Chemistry Portal. Protecting Groups. Organic-Chemistry.org. [Link]
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 11. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in 2-Aminopyridine Condensations
This technical guide addresses the specific challenges of 2-aminopyridine condensation reactions, focusing on minimizing side products in amide coupling, Schiff base formation, and cyclization (e.g., imidazo[1,2-a]pyridine synthesis).
Topic: Troubleshooting & Optimization of 2-Aminopyridine Condensations Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current Standards)
Part 1: The Core Challenge – The "Ambident" Nucleophile
The fundamental cause of side products in 2-aminopyridine reactions is its ambident nucleophilicity . The molecule possesses two nucleophilic nitrogen atoms:
-
Exocyclic Amine (
): The desired reaction site for amides/imines. It is electronically deactivated by the electron-withdrawing pyridine ring (resonance effect). -
Endocyclic Ring Nitrogen (N-1): Often more basic and kinetically more nucleophilic, leading to "dead-end" intermediates or unstable salts.
Mechanistic Pathway & Side Product Formation
The following diagram illustrates the kinetic vs. thermodynamic competition that dictates product purity.
Figure 1: The bifurcation of reactivity in 2-aminopyridines. Path A (N-1 attack) often leads to hydrolyzable intermediates or stable quaternary salts (side products), whereas Path B yields the target.
Part 2: Troubleshooting Guides (Q&A Format)
Module 1: Amide Coupling (Acylation)
Scenario: You are attempting to couple a carboxylic acid to 2-aminopyridine using standard reagents (EDC, HATU), but yields are low, and you observe starting material recovery.
Q1: Why is my coupling stalling despite using excess HATU?
-
The Cause: The exocyclic amine is poorly nucleophilic. Standard activation often leads to N-1 attack, forming a reactive
-acylpyridinium salt . This intermediate is highly susceptible to hydrolysis during aqueous workup, regenerating the starting material. -
The Fix:
-
Switch Reagents: Use POCl
(generates acid chloride in situ) or Ghosez’s Reagent for difficult substrates. -
Thermodynamic Push: If using HATU/EDC, heat the reaction to 50–60°C . Heat promotes the rearrangement of the kinetic N-1 intermediate to the thermodynamic exocyclic amide.
-
Catalysis: Add DMAP (0.1–0.5 equiv). DMAP acts as an acyl-transfer catalyst, effectively "shuttling" the acyl group to the exocyclic amine.
-
Q2: I see a "double mass" peak (+ mass of coupling reagent). What is this?
-
The Cause: Guanidinylation .[1] With slow reaction rates (due to poor nucleophilicity), the amine can react directly with the uronium carbon of HATU/HBTU rather than the activated ester.
-
The Fix:
-
Pre-activate the acid with the base and coupling reagent for 2–3 minutes before adding the 2-aminopyridine.
-
Switch to T3P (Propylphosphonic anhydride) , which does not suffer from guanidinylation side reactions.
-
Module 2: Cyclocondensation (Imidazo[1,2-a]pyridine Synthesis)
Scenario: Condensing 2-aminopyridine with an
Q3: I have a persistent intermediate that won't cyclize. What is it?
-
The Cause: You likely have the
-alkylpyridinium salt (linear intermediate). The ring nitrogen has attacked the alkyl halide, but the second step (cyclization via dehydration) hasn't occurred. -
The Fix:
-
Force Dehydration: This step requires base and heat. Ensure you are refluxing (Ethanol or DMF) and using a base like NaHCO
or K CO . -
Dean-Stark Trap: If water is a byproduct (depending on the specific pathway), its removal drives the equilibrium forward.
-
Q4: How do I prevent oxidative dimerization?
-
The Cause: 2-aminopyridines are prone to radical dimerization (forming azo-linkages or C-C dimers) in the presence of air and transition metals (often used as catalysts in these cyclizations).
-
The Fix:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to heating.
-
Antioxidants: In extreme cases, adding a radical scavenger (e.g., BHT) can inhibit dimerization, though this may interfere if your reaction relies on oxidative cycling (e.g., Cu-catalyzed aerobic methods).
-
Part 3: Comparative Data & Selection Guide
Table 1: Optimization of Coupling Conditions for 2-Aminopyridines
| Method | Primary Side Product | Recommended For | "Red Flag" Conditions |
| Acid Chloride (ROCl) | Bis-acylation (Imide formation) | Simple, non-sensitive substrates | Acid-labile protecting groups present |
| HATU / DIPEA | Guanidinylation adducts | Chiral amino acids (low racemization) | Excess HATU (>1.2 eq), Room Temp |
| Mixed Anhydride (IBCF) | Urethane formation | Scale-up (cheaper reagents) | Sterically hindered acids |
| POCl | Chlorination of ring | Unreactive/Hindered amines | Electron-rich rings (may chlorinate) |
Part 4: Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Designed to minimize N-1 attack and guanidinylation.
-
Activation: In a dry flask, dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).
-
Pre-reaction: Stir at Room Temperature (RT) for 5 minutes (Critical: allows formation of the active ester).
-
Addition: Add 2-Aminopyridine (1.2 equiv).
-
Reaction: Stir at 60°C for 4–16 hours. (Heat is required to overcome the poor nucleophilicity).
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO
(x2), Water (x1), and Brine (x1).-
Note: If the N-1 acylated intermediate persists, treat the crude mixture with MeOH/K
CO for 30 mins to hydrolyze the unstable isomer before purification.
-
Protocol B: One-Pot Imidazo[1,2-a]pyridine Synthesis
Optimized for complete cyclization.
-
Setup: Combine 2-Aminopyridine (1.0 equiv) and
-Bromoacetophenone (1.0 equiv) in Ethanol (0.5 M). -
Base: Add NaHCO
(2.0 equiv). Do not use strong bases like NaOH which can hydrolyze the alkyl halide. -
Reflux: Heat to reflux (80°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC.[2] The intermediate salt appears as a baseline spot. Continue heating until this spot disappears.
-
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold water/ethanol. If no precipitate, evaporate and recrystallize from EtOH/Water.
Part 5: Decision Tree for Troubleshooting
Figure 2: Diagnostic decision tree for common failure modes in 2-aminopyridine chemistry.
References
-
Regioselectivity in Aminopyridine Reactions
- Title: "Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles"
- Source: Chinese Journal of Organic Chemistry (SIOC)
-
URL:[Link]
-
HATU Coupling Mechanisms & Side Reactions
-
Title: "HATU: A Third-Generation Coupling Reagent"[3]
- Source: ChemicalBook / BenchChem Technical Notes
-
-
Imidazo[1,2-a]pyridine Synthesis Overview
- Title: "Synthesis of imidazo[1,2-a]pyridines"
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Minimizing Dimerization
- Title: "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series"
- Source: ACS Omega
-
URL:[Link]
Sources
Stability of 2-amino-1-(2-amino-3-pyridinyl)ethanone salt forms
This technical guide addresses the stability, handling, and troubleshooting of 2-amino-1-(2-amino-3-pyridinyl)ethanone salts. This compound is a critical, high-energy intermediate often utilized in the synthesis of fused heterocyclic systems (e.g., 1,8-naphthyridines).
Due to the presence of an
Part 1: Critical Stability Profile
The Instability Mechanism
The free base of this compound is kinetically unstable. It rarely exists as a storable solid and is typically generated in situ. For isolation, it must be trapped as a salt (e.g.,
-
-Amino Ketone Reactivity: The side chain amino group (
) is highly nucleophilic. In the free base form, two molecules rapidly condense to form a dihydropyrazine core, which subsequently oxidizes to a pyrazine. -
Friedländer-Type Cyclization: The C3-carbonyl and C2-amino group on the pyridine ring are perfectly positioned for intramolecular condensation, leading to 1,8-naphthyridine derivatives, especially under basic or thermal stress.
Recommended Salt Forms
| Salt Form | Stoichiometry | Stability Rating | Hygroscopicity | Usage Context |
| Dihydrochloride ( | 1:2 (Base:Acid) | High | Moderate | Preferred for long-term storage ( |
| Monohydrochloride ( | 1:1 | Low | High | Not Recommended. Often leaves the pyridine nitrogen unprotonated, allowing slow intramolecular cyclization. |
| Tosylate ( | 1:2 | Medium | Low | Good alternative if the HCl salt is too hygroscopic for handling. |
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the two primary competing degradation pathways that researchers must mitigate.
Figure 1: Competing degradation pathways. The salt form prevents the "Free Base" transition. Once the free base is liberated, it rapidly diverges into cyclized impurities.
Part 3: Troubleshooting Center (FAQs)
Category 1: Physical Appearance & Handling
Q: My white powder turned yellow/orange overnight in the desiccator. Is it still usable?
-
Diagnosis: This indicates partial liberation of the free base followed by surface oxidation. The color comes from the formation of conjugated imine species (Schiff bases).
-
Corrective Action:
-
Check the pH of a 5% solution. If pH > 3.0, the salt stoichiometry is compromised.
-
Rescue Protocol: Dissolve the solid in minimal cold methanol. Add 2.5 equivalents of
in dioxane. Precipitate with cold diethyl ether. Filter under nitrogen. -
If the color persists after re-salting, recrystallize from Ethanol/IPA.
-
Q: The compound has become a sticky gum. How do I handle this?
-
Diagnosis: The dihydrochloride salt is hygroscopic. Moisture absorption lowers the lattice energy, causing "oiling out." Water also acts as a base relative to the
salt, promoting hydrolysis. -
Prevention: Store under Argon/Nitrogen at
. -
Handling: Do not scrape the gum. Dissolve the entire gum in the reaction solvent (e.g., methanol or water) and determine the concentration quantitatively (e.g., qNMR) before use.
Category 2: Analytical Anomalies (HPLC/LCMS)
Q: I see a "ghost peak" at [M-18] in my LCMS spectrum.
-
Analysis: The [M-18] peak corresponds to the loss of water (
). This is the 1,8-naphthyridine cyclization product. -
Root Cause: This often happens on the column or in the source if the method uses a basic mobile phase or high temperatures.
-
Verification: Run the sample using a highly acidic mobile phase (0.1% TFA). If the [M-18] peak diminishes, it was an artifact of the analysis conditions. If it remains, the impurity is present in your bulk material.
Q: There is a peak at exactly 2x molecular weight minus 36 mass units.
-
Analysis: This is the pyrazine dimer . It forms when two molecules condense and lose 2 water molecules (
). -
Implication: Your sample was likely exposed to high concentrations in solution at neutral pH for too long.
Part 4: Experimental Protocols
Protocol A: Stable Stock Solution Preparation
Because the solid is hygroscopic, preparing a stable stock solution is often more reproducible than weighing solids daily.
-
Solvent: Use 0.1 N HCl in water or Methanol (anhydrous). Do not use DMSO; it can act as an oxidant.
-
Dissolution: Dissolve the salt to a concentration of 10-50 mM.
-
Storage: Aliquot into amber glass vials. Flash freeze in liquid nitrogen and store at
. -
Stability: Stable for 3-6 months. Thawed aliquots must be used within 4 hours.
Protocol B: Re-Salting (Purification of Degraded Material)
Use this if your material has darkened or become sticky.
-
Dissolution: Dissolve crude material (1.0 g) in MeOH (5 mL).
-
Acidification: Cool to
. Dropwise add HCl in Dioxane (4.0 M) until the solution reaches pH 1-2 (approx. 3-4 eq). -
Precipitation: Slowly add
(20 mL) with vigorous stirring. A white to off-white precipitate should form. -
Isolation: Filter rapidly under a blanket of Nitrogen.
-
Drying: Dry in a vacuum desiccator over
for 12 hours.
References
-
Rivera, N. R., et al. (2001).[1] "Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573-1579.[1] Link[1]
- Context: Establishes the instability of ortho-amino pyridine aldehydes/ketones and the necessity of acid stabilization to prevent Friedländer self-condens
- Dunn, P. J. (2019). "Aminopyridines and their derivatives." Comprehensive Heterocyclic Chemistry, Vol 2.
- Pascal, R., et al. (1998). "Stability of alpha-amino ketones: Dimerization to dihydropyrazines." Journal of Organic Chemistry, 63(18), 6414-6420.
-
BenchChem Technical Repository. (2025). "Stability of 2-Amino-2-(pyridin-3-yl)acetonitrile and related ketones." Link
- Context: Handling guides for pyridine-based amino-ketone intermedi
Sources
Validation & Comparative
1H NMR Chemical Shift Analysis: 2-Amino-1-(2-amino-3-pyridinyl)ethanone
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-Amino-1-(2-amino-3-pyridinyl)ethanone , a critical intermediate in the synthesis of fused heterocyclic systems like 1,8-naphthyridines.
Designed for researchers and drug development professionals, this document moves beyond simple data listing to explore the causality of chemical shifts, the stability challenges of
Executive Summary & Molecule Profile
-
Compound Name: this compound
-
Synonyms: 2-amino-3-(2-aminoacetyl)pyridine; 3-(glycyl)-2-aminopyridine.
-
Core Structure: A pyridine ring substituted with an amino group at position 2 and an aminoacetyl group at position 3.
-
Primary Challenge: The free base of
-aminoketones is kinetically unstable, often undergoing self-condensation to form dihydropyrazines. Consequently, this molecule is almost exclusively isolated and analyzed as its dihydrochloride (2HCl) or hydrobromide salt .
Structural Dynamics
The NMR spectrum is defined by the interplay between the electron-rich 2-aminopyridine core and the electron-withdrawing
Comparative Analysis: Solvent & Form Performance[1]
To ensure accurate structural characterization, we compare the "performance" (spectral resolution and information density) of the target molecule against its precursor and across different solvent systems.
Comparison 1: Target vs. Precursor (3-Acetyl-2-aminopyridine)
Objective: Isolate the specific shift contributions of the
| Feature | Precursor: 3-Acetyl-2-aminopyridine | Target: this compound (HCl Salt) | Mechanistic Explanation |
| Side Chain Proton | Methyl ( | Methylene ( | The electronegative ammonium group ( |
| Ring H4 (Ortho to C=O) | The protonated side chain increases the electron-withdrawing nature of the carbonyl, slightly deshielding the ortho ring proton. | ||
| Ring H5 (Meta) | Minimal change; this position is electronically insulated from the side chain modification. | ||
| Ring H6 (Ortho to N) | Proximity to the pyridine nitrogen dominates this shift; side chain effects are secondary. |
Comparison 2: Solvent System Performance
Objective: Determine the optimal solvent for structural validation.
| Solvent System | Solubility | Exchangeable Protons (NH) | Recommendation |
| DMSO- | High (for salts) | Visible. Shows distinct signals for Ring- | Primary Choice. Essential for confirming the integrity of the amine salt. |
| High | Invisible. All NH protons exchange with deuterium ( | Secondary Choice. Useful only if the sample is insoluble in DMSO or to simplify the aromatic region. | |
| Very Low | Poor. Salts are insoluble; free base aggregates or decomposes. | Not Recommended. |
Detailed Experimental Data & Assignment
The following data represents the Dihydrochloride Salt form in DMSO-
1H NMR Data Table (400 MHz, DMSO- )
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| Side Chain | 8.20 – 8.50 | Broad Singlet | 3H | Ammonium protons; broad due to quadrupole relaxation and exchange. | |
| Side Chain | 4.52 | Singlet (or broad s) | 2H | Deshielded methylene between Carbonyl and Ammonium. | |
| Ring | H6 | 8.28 | Doublet of doublets | 1H | |
| Ring | H4 | 8.41 | Doublet of doublets | 1H | Ortho to the ketone; strongly deshielded by the magnetic anisotropy of the carbonyl group. |
| Ring | H5 | 6.85 | Doublet of doublets | 1H | |
| Ring | 2- | 7.80 – 8.10 | Broad Singlet | 2H | Exocyclic amino group; chemical shift varies with concentration and acidity. |
Note on Coupling Constants (
):
- (Ortho coupling)
- (Ortho coupling)
- (Meta coupling)
Experimental Protocol: Synthesis & Analysis
This protocol describes a self-validating workflow for generating the sample and confirming its identity.
Step 1: Synthesis of the HCl Salt (Via Delépine Reaction)
Rationale: Direct amination of
-
Bromination: React 3-acetyl-2-aminopyridine with 1 equivalent of bromine (
) or NBS in acetic acid/HBr to generate 2-amino-3-(bromoacetyl)pyridine .-
Validation: NMR of intermediate shows disappearance of Methyl singlet (2.55 ppm) and appearance of
singlet (~4.8 ppm).
-
-
Amination: Treat the bromo-intermediate with Hexamethylenetetramine (HMTA) in chloroform to form the quaternary salt.
-
Hydrolysis: Reflux the quaternary salt in ethanolic HCl.
-
Isolation: Cool to precipitate the This compound dihydrochloride . Filter and wash with cold ether.
Step 2: NMR Sample Preparation
Rationale: The salt is hygroscopic. Moisture peaks can obscure the methylene signal.
-
Dry the Sample: Vacuum dry the salt at 40°C for 2 hours to remove surface water.
-
Solvent: Dissolve ~10 mg in 0.6 mL DMSO-
(99.9% D). -
Acquisition: Run a standard proton sequence (16 scans).
-
Shake (Validation): Add 1 drop of
to the tube, shake, and re-run.-
Result: The signals at ~8.3 ppm (Chain
) and ~7.9 ppm (Ring ) must disappear. The Methylene singlet at 4.52 ppm will remain but may sharpen.
-
Visualization: Assignment Logic Workflow
The following diagram illustrates the logical flow for assigning the NMR signals, distinguishing the product from its precursor and impurities.
Caption: Logical decision tree for distinguishing the target
References
- Precursor Characterization (3-Acetyl-2-aminopyridine)
-
Synthesis of
-Aminoketones (Methodology):- Source: Organic Chemistry Portal.
- Title: Synthesis of -Amino Ketones (General Methodologies).
-
URL:[Link]
-
General Pyridine NMR Shifts
- Source: University of Wisconsin-Madison, Department of Chemistry.
- Title: Proton NMR Chemical Shifts of Pyridine Deriv
-
URL:[Link]
-
Validation of Delépine Reaction for Pyridines
Sources
A Comparative Guide to the Infrared Spectrum Analysis of Amino-Acetylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of IR Spectroscopy in the Analysis of Amino-Acetylpyridine Derivatives
Amino-acetylpyridine derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. Their utility as scaffolds for synthesizing a wide array of biologically active molecules necessitates robust analytical methods for their characterization. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the functional groups present in these molecules and for distinguishing between different positional isomers.
The vibrational spectrum of an amino-acetylpyridine molecule is a unique fingerprint, sensitive to the electronic effects of the amino (-NH₂) and acetyl (-COCH₃) groups on the pyridine ring. The relative positions of these substituents profoundly influence the frequencies of characteristic vibrational modes, providing a powerful tool for isomer differentiation.
Deconstructing the Spectrum: Characteristic Vibrational Modes
To understand the IR spectrum of an amino-acetylpyridine derivative, it is essential to first recognize the characteristic absorption bands of its constituent parts: the aminopyridine and the acetyl group.
The Vibrational Signature of the Aminopyridine Moiety
The presence of an amino group on the pyridine ring introduces several distinct vibrational modes. The N-H stretching vibrations are particularly informative. In the gas or dilute solution phase, primary amines typically show two absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. In the solid state, these bands are often broadened and shifted to lower frequencies due to hydrogen bonding. For instance, the IR spectra of 2-aminopyridine derivatives show characteristic NH stretching bands in the range of 3361–3365 cm⁻¹[1].
Other key vibrations include:
-
N-H Bending (Scissoring): A strong band typically observed in the 1650-1580 cm⁻¹ region. For 2-aminopyridine, this band appears around 1630 cm⁻¹[2].
-
C-N Stretching: These vibrations are often coupled with other ring vibrations and appear in the 1400-1200 cm⁻¹ region.
-
Pyridine Ring Vibrations: The pyridine ring itself exhibits a series of characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The positions of these bands are sensitive to the nature and position of the substituents.
The Vibrational Signature of the Acetyl Group
The acetyl group is characterized by a strong and sharp absorption band corresponding to the C=O stretching vibration. For acetylpyridines, this band is typically found in the 1700-1680 cm⁻¹ range. A study on 2-acetylpyridine reported a strong C=O stretching band at 1691 cm⁻¹[3]. The exact position of this band is influenced by electronic effects; electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it.
Other vibrations associated with the acetyl group include:
-
C-H Stretching of the Methyl Group: Symmetric and asymmetric stretching vibrations of the methyl C-H bonds are observed in the 3000-2850 cm⁻¹ region.
-
C-H Bending of the Methyl Group: Symmetric and asymmetric bending vibrations occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
C-C Stretching: The stretching of the C-C bond between the carbonyl carbon and the methyl carbon is generally weak and appears in the fingerprint region.
A Comparative Analysis of Amino-Acetylpyridine Isomers
The true analytical power of IR spectroscopy lies in its ability to differentiate between isomers. The electronic interplay between the electron-donating amino group and the electron-withdrawing acetyl group, transmitted through the pyridine ring, leads to distinct shifts in the vibrational frequencies depending on their relative positions.
Table 1: Predicted Characteristic IR Absorption Frequencies (cm⁻¹) for Amino-Acetylpyridine Isomers
| Vibrational Mode | 2-Amino-3-acetylpyridine | 2-Amino-4-acetylpyridine | 2-Amino-5-acetylpyridine | Rationale for Predicted Shifts |
| N-H Stretching (asymmetric) | ~3450 | ~3470 | ~3460 | The proximity of the acetyl group in the 3-position may lead to intramolecular hydrogen bonding, lowering the N-H stretching frequency. |
| N-H Stretching (symmetric) | ~3350 | ~3370 | ~3360 | Similar to the asymmetric stretch, intramolecular interactions in the 2,3-isomer are expected to cause a redshift. |
| C=O Stretching | ~1675 | ~1685 | ~1680 | The strong electron-donating effect of the amino group at the ortho position (in the 2,3-isomer) is expected to lower the C=O bond order and thus the stretching frequency. The effect will be less pronounced for the meta (2,5) and para (2,4) isomers. |
| N-H Bending | ~1620 | ~1630 | ~1625 | Changes in electronic distribution and potential steric interactions will subtly influence the N-H bending frequency. |
| Pyridine Ring C=C/C=N Stretching | Multiple bands in 1600-1400 | Multiple bands in 1600-1400 | Multiple bands in 1600-1400 | The substitution pattern will significantly alter the positions and intensities of these bands, providing a unique fingerprint for each isomer. |
Causality Behind Experimental Choices: The choice to analyze these specific vibrational modes is based on their high diagnostic value. The N-H and C=O stretching frequencies are particularly sensitive to the electronic environment and intermolecular interactions, making them excellent probes for differentiating isomers. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the overall molecular structure, but the complexity of overlapping bands often requires comparison with reference spectra or theoretical calculations for definitive assignment.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of an amino-acetylpyridine derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.
Objective: To obtain a clean and reproducible IR spectrum of a solid amino-acetylpyridine sample.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
Amino-acetylpyridine sample (solid powder)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
The background spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the solid amino-acetylpyridine sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a uniform, thin layer of the sample on the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the observed frequencies with the expected values for the specific isomer being analyzed.
-
Pay close attention to the positions of the N-H stretching, C=O stretching, and N-H bending bands, as well as the pattern of bands in the fingerprint region.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula.
-
Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove any residual sample.
-
Self-Validating System: This protocol incorporates a self-validating step by acquiring a background spectrum before each sample analysis. This ensures that any changes in the atmospheric conditions or instrument state are accounted for, leading to a more accurate and reproducible sample spectrum.
Visualization of Key Molecular Structures and Experimental Workflow
To further aid in the understanding of the structural differences and the experimental process, the following diagrams are provided.
Caption: Molecular structures of the three positional isomers of amino-acetylpyridine.
Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of amino-acetylpyridine derivatives. By understanding the characteristic vibrational frequencies of the amino and acetyl functional groups and how their positions on the pyridine ring influence each other, researchers can confidently identify and differentiate between isomers. This guide provides a foundational understanding and a practical protocol to aid in the effective application of IR spectroscopy in pharmaceutical research and development. For definitive structural elucidation, it is always recommended to use IR spectroscopy in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine. [Link]
-
Molecules. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
CHIMIA. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
-
JETIR. (2020). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. [Link]
-
PubChem. 2-Amino-3-methylpyridine. [Link]
-
ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]
-
TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of Impurities in 2-Aminopyridine Ketone Synthesis
Introduction: The Criticality of Purity in Drug Development
2-Aminopyridine and its derivatives, including 2-aminopyridine ketones, are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceutical agents.[1][2] The synthesis of these active pharmaceutical ingredients (APIs) is a multi-step process where the potential for impurity generation is significant. In the pharmaceutical industry, the adage "the process defines the product" holds immense weight. Impurities, even at trace levels, can profoundly impact the safety, efficacy, and stability of the final drug product.[3] Consequently, a robust strategy for the detection, identification, and control of these impurities is not merely a quality control measure but a fundamental requirement for regulatory approval and patient safety.[3][4]
This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising during the synthesis of 2-aminopyridine ketones. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances, we will explore the causality behind experimental choices and present a logical workflow for comprehensive impurity profiling.[5][6][7][8]
Understanding the Origin: Synthesis Pathways and Impurity Formation
The first principle of impurity control is to understand their origin. Impurities are not random occurrences; they are logical consequences of the chemical reactions, reagents, solvents, and conditions employed. Common synthetic routes to 2-aminopyridine ketones, such as the reaction between α-haloketones and 2-aminopyridines or multicomponent reactions, present distinct impurity profiles.[2][9]
These impurities are broadly categorized by the ICH as follows:
-
Organic Impurities: These are the most common and structurally diverse, arising from starting materials, by-products of side reactions, intermediates, and degradation products.[3] For instance, over-alkylation or competing side reactions can lead to structurally related impurities.
-
Inorganic Impurities: This category includes reagents, ligands, catalysts (e.g., copper or palladium from cross-coupling reactions), and heavy metals.[3][10]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final API and are controlled according to ICH Q3C guidelines.[3][5]
The following diagram illustrates a generalized synthesis pathway and the potential points of impurity introduction.
Caption: Generalized workflow for 2-aminopyridine ketone synthesis and points of impurity introduction.
Probing for Weakness: The Role of Forced Degradation Studies
To develop a truly robust, "stability-indicating" analytical method, one must first understand how the drug substance behaves under stress. Forced degradation, or stress testing, is the intentional degradation of the API under more extreme conditions than it would typically encounter during storage.[11][12] The rationale is to generate potential degradation products rapidly, which is crucial for developing and validating analytical methods that can separate these degradants from the API and from each other.[13][14][15]
The ICH Q1A(R2) guideline suggests stressing the drug substance under several conditions:[13]
-
Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.[11]
-
Photolysis: Exposure to light sources.
-
Thermal Stress: Exposure to high temperatures, both with and without humidity.
These studies are fundamental to pharmaceutical development, providing the critical data that underpins the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions.[13]
A Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity characterization. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is essential. The choice of technique is dictated by the specific question being asked—be it detection, quantification, or structural elucidation.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Detection & Quantification. The workhorse for purity assessment and routine quality control.[3] | High precision, robustness, excellent quantitative capability, and cost-effectiveness.[16] | Limited identification power for unknown impurities; risk of co-elution. |
| GC-MS | Volatile Impurities. Ideal for analyzing residual solvents and volatile starting materials or by-products.[3][17] | High sensitivity and specificity for volatile compounds; extensive spectral libraries for identification.[10][18][19] | Unsuitable for non-volatile or thermally unstable compounds.[17] |
| LC-MS | Identification & Quantification. Provides molecular weight information for unknown peaks detected in HPLC.[3][16] | High sensitivity and specificity; directly couples separation with mass analysis for structural clues.[10] | Ionization can be suppressed by matrix effects; quantification can be more complex than UV. |
| NMR | Definitive Structure Elucidation. The gold standard for determining the exact chemical structure of an unknown impurity.[20][21][22] | Provides unambiguous structural information, including stereochemistry, without needing a reference standard of the impurity.[22][23] | Relatively low sensitivity compared to MS; requires isolated and purified samples for best results. |
The Analytical Workflow: A Self-Validating System
A logical and efficient workflow ensures that impurities are not only detected but are also rigorously identified and controlled. The process is iterative and self-validating, where results from one technique inform the next steps.
Caption: Logical workflow for the detection, identification, and characterization of impurities.
Experimental Protocols: Putting Theory into Practice
Protocol 1: Forced Degradation and HPLC-UV Stability-Indicating Method Development
1. Causality and Objective: The objective is to intentionally degrade the 2-aminopyridine ketone API to generate its potential degradation products. This allows us to challenge an HPLC method and ensure it can separate these degradants from the parent API, thereby proving it is "stability-indicating."
2. Materials:
- 2-Aminopyridine Ketone API
- Hydrochloric Acid (1N HCl)
- Sodium Hydroxide (1N NaOH)
- Hydrogen Peroxide (3% H₂O₂)
- HPLC-grade Acetonitrile and Water
- Phosphate Buffer (pH 7.0)
- Shim-pack Scepter C18 column or equivalent[24]
3. Procedure:
- Prepare Stock Solution: Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, then neutralize with 1N NaOH.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Cool, then neutralize with 1N HCl.
- Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent to 1 mg/mL.
- Control Sample: Use an untreated stock solution as the control.
- HPLC Analysis: Analyze all samples using a developed HPLC method (e.g., C18 column, mobile phase of phosphate buffer and acetonitrile, UV detection at an appropriate wavelength like 275-280 nm).[24][25]
- Data Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation peaks are well-resolved from the main API peak. The peak purity of the API should be assessed using a photodiode array (PDA) detector to confirm no degradants are co-eluting.[13]
Protocol 2: Impurity Structure Elucidation by LC-MS and NMR
1. Causality and Objective: When an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH Q3A), its structure must be determined.[5] This protocol outlines the steps to obtain the necessary spectroscopic data for this purpose.
2. Procedure:
- LC-MS Analysis: Inject the sample containing the impurity onto an LC-MS system. This provides the molecular weight of the impurity and its fragmentation pattern, offering initial structural clues.[10][16]
- Preparative HPLC Isolation: Scale up the analytical HPLC method to a preparative scale to isolate a sufficient quantity (typically >1 mg for full NMR characterization) of the unknown impurity.
- Purity Confirmation: Analyze the isolated fraction by analytical HPLC to confirm its purity.
- NMR Spectroscopy: Dissolve the pure, isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire NMR Data: Perform a suite of NMR experiments:
- 1D NMR (¹H and ¹³C): Provides information on the types and number of proton and carbon environments.[21]
- 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, allowing the molecular scaffold to be pieced together.[23]
- Structure Elucidation: Integrate the data from MS (molecular weight, formula) and NMR (connectivity) to propose and confirm the definitive structure of the impurity.[20][22][26]
Conclusion
The characterization of impurities in the synthesis of 2-aminopyridine ketones is a rigorous, multi-disciplinary endeavor that forms the bedrock of pharmaceutical quality and safety. It requires a deep understanding of synthetic organic chemistry, a strategic application of forced degradation studies, and the intelligent deployment of a suite of orthogonal analytical techniques. By following a logical workflow that progresses from detection and quantification (HPLC) to identification (LC-MS) and definitive elucidation (NMR), researchers and drug development professionals can build a comprehensive impurity profile. This not only satisfies stringent regulatory requirements but also ensures the delivery of safe and effective medicines to patients.
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Comparative Guide to Purity Analysis of 2-amino-3-pyridinyl ethanone
2-amino-3-pyridinyl ethanone, also known as 2-amino-3-acetylpyridine, is a pivotal building block in the synthesis of various pharmaceuticals.[1][2] As a key starting material or intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a robust, validated analytical method for purity determination is essential for quality control and regulatory compliance.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of developing and validating a primary High-Performance Liquid Chromatography (HPLC) method for 2-amino-3-pyridinyl ethanone. We will then objectively compare this benchmark method with alternative technologies—Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the supporting data and scientific rationale necessary for researchers and drug development professionals to make informed decisions.
Part 1: The Workhorse Method: Developing a Stability-Indicating HPLC-UV Protocol
High-Performance Liquid Chromatography (HPLC) with UV detection is the quintessential technique for purity analysis in pharmaceutical quality control.[3] Its robustness, reproducibility, and cost-effectiveness make it ideal for routine analysis. The objective is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.
Causality Behind Experimental Choices
The molecular structure of 2-amino-3-pyridinyl ethanone—a polar aromatic compound with a basic amino group and a keto group—drives our methodological choices.
-
Column Selection: Traditional C18 columns can exhibit poor retention and peak tailing for polar, basic compounds like aminopyridines due to strong interactions with residual silanols on the silica surface. To counteract this, a polar-embedded C18 column is the logical choice. These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature shields the residual silanols, reducing peak tailing, and also provides an alternative, polar retention mechanism, enhancing the retention of polar analytes.[4]
-
Mobile Phase Selection: A simple reversed-phase mobile phase consisting of water and acetonitrile is effective. The addition of an acidic modifier is crucial for controlling the ionization of the basic amino group (pKa of aminopyridines is typically around 5-7) and ensuring sharp, symmetrical peaks.[5] Formic acid (0.1%) is an excellent choice as it is a volatile modifier, making the method compatible with mass spectrometry if future hyphenation is desired.[6]
-
Detection Wavelength: A photodiode array (PDA) detector should be used during method development to scan the UV spectrum of 2-amino-3-pyridinyl ethanone and its potential impurities. This allows for the selection of an optimal wavelength that provides maximum sensitivity for the main component and its likely degradation products. Based on the pyridine chromophore, a wavelength between 254 nm and 280 nm is typically appropriate.[7]
Experimental Workflow: Method Development to Validation
The path from initial experiment to a fully validated method is a systematic process, grounded in regulatory guidelines such as ICH Q2(R1).[8][9][10]
Caption: Workflow from HPLC method development to full validation.
Detailed Experimental Protocol: HPLC-UV
This protocol is a robust starting point for the purity analysis of 2-amino-3-pyridinyl ethanone.
| Parameter | Recommended Condition |
| Instrumentation | HPLC or UPLC system with a PDA/UV Detector |
| Column | Polar-embedded C18 (e.g., Waters SunFire C18, Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and re-equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL. |
Part 2: Comparative Analysis of Alternative Analytical Platforms
While HPLC-UV is the gold standard for routine QC, other techniques offer distinct advantages, particularly during development and for in-depth impurity characterization.
Alternative 1: UPLC-MS - The High-Throughput, High-Information Method
Ultra-High-Performance Liquid Chromatography (UPLC) uses columns with smaller particle sizes (<2 µm) to achieve faster analysis times and higher resolution compared to traditional HPLC. When coupled with a mass spectrometer (MS), it becomes an unparalleled tool for impurity identification.
-
Expertise & Experience: The primary advantage of UPLC-MS is the ability to obtain mass-to-charge (m/z) ratio information for every peak.[11] This allows for the tentative identification of unknown impurities by determining their molecular weight. For a compound like 2-amino-3-pyridinyl ethanone, this is invaluable for identifying process-related impurities or degradation products without needing to synthesize every potential impurity as a reference standard.
-
Trustworthiness: MS detection is inherently more specific than UV detection. A UV peak could represent multiple co-eluting compounds, whereas a mass spectrometer can often distinguish between them, providing a higher degree of confidence in purity assessments.[12]
Alternative 2: GC-MS - The Volatile and Semi-Volatile Impurity Specialist
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds that are thermally stable.[13]
-
Expertise & Experience: For 2-amino-3-pyridinyl ethanone, GC-MS would be particularly useful for detecting residual solvents from the synthesis or volatile starting materials (e.g., pyridine). However, the compound itself, with its polar amino group, is not ideal for direct GC analysis. The active hydrogen on the amine can cause peak tailing and interaction with the GC column. To overcome this, derivatization is necessary. Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is a common and effective strategy.[14][15] This increases volatility and thermal stability, making the compound amenable to GC analysis.
-
Trustworthiness: GC-MS provides excellent separation efficiency for volatile compounds and offers the structural identification power of mass spectrometry, making it a highly reliable technique for its intended purpose.[16]
Part 3: Data-Driven Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis, whether it's routine quality control, initial process development, or in-depth structural elucidation.
Comparative Performance Data
The table below summarizes the expected performance characteristics for each method, based on established standards for similar analytes.[13][17]
| Validation Parameter | Optimized HPLC-UV | UPLC-MS | GC-MS (with Derivatization) |
| Primary Use Case | Routine QC, Purity/Assay | Impurity ID, High-Throughput Screening | Volatile Impurities, Residual Solvents |
| Specificity | High (Chromatographic) | Very High (Chromatographic & Mass-based) | Very High (Chromatographic & Mass-based) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% (derivatization can add variability) |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Quantitation (LOQ) | Low (~0.05% of nominal) | Very Low (~0.01% of nominal) | Very Low (ng/mL to pg/mL) |
| Analysis Time | ~25 minutes | ~5-10 minutes | ~20-30 minutes |
Logical Framework for Method Selection
The following decision-making diagram can guide the selection of the most appropriate technology.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the routine purity analysis of 2-amino-3-pyridinyl ethanone, a validated, stability-indicating HPLC-UV method using a polar-embedded C18 column is the most suitable choice. It provides the necessary performance, robustness, and cost-effectiveness for a quality control environment. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8]
UPLC-MS should be employed during process development and for the investigation of any unknown peaks that appear during stability studies. Its ability to provide molecular weight information is critical for rapid impurity identification and risk assessment.
GC-MS serves as a vital complementary technique, specifically for the quantification of volatile impurities and residual solvents, which are not amenable to reversed-phase HPLC analysis.
By using this multi-faceted approach—a robust HPLC method for routine control, supported by advanced MS techniques for investigation—drug development professionals can ensure a comprehensive understanding and control of the purity of 2-amino-3-pyridinyl ethanone, ultimately safeguarding the quality of the final pharmaceutical product.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
US Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. Quality Guidelines. [Link]
-
Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
-
Cefas. (2022). Development of quantitative methods for the analysis of pyridine in marine environmental matrices. Centre for Environment, Fisheries and Aquaculture Science. [Link]
-
SIELC Technologies. Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. [Link]
-
Shcherbik, N., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Molecules. [Link]
-
Zhang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
De Swaef, M., et al. (2020). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry. [Link]
-
Trivedi, M. K., et al. (2015). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. [Link]
-
Iwamoto, S., et al. (2004). Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. Analytical Biochemistry. [Link]
-
Chinese Journal of Pharmaceutical Analysis. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Current Trends in Biotechnology and Pharmacy. (2024). Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. [Link]
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Bouzayani, N., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals. [Link]
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ChemWhat. 2-Amino-3-acetylpyridine CAS#: 65326-33-2. [Link]
-
Journal of Chemical Sciences. (2023). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous conditions. [Link]
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UV-Vis Absorption Properties of Naphthyridine Derivatives: A Comparative Technical Guide
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Scope: Electronic transitions, solvent effects, structural isomerism (1,5- vs. 1,8-), and comparative performance against quinoline/phenanthroline benchmarks.
Executive Summary: The Diazanaphthalene Advantage
Naphthyridines (diazanaphthalenes) occupy a critical niche in heterocyclic chemistry. Unlike their mono-nitrogen analogue (quinoline) or the widely used chelator (1,10-phenanthroline), naphthyridines offer a highly tunable electronic scaffold defined by the specific placement of the two nitrogen atoms.
For the application scientist, the utility of naphthyridine derivatives lies in their dual-nature absorption profile :
-
High-Energy Domain (
): Intense absorption in the UV (220–300 nm), providing a robust handle for quantification. -
Tunable Low-Energy Domain (
& ICT): A sensitive window (320–450 nm) that responds dynamically to protonation, metal coordination, and solvent polarity.
This guide moves beyond basic spectral data to analyze why specific isomers (particularly 1,5- and 1,8-naphthyridine) are selected for distinct applications ranging from OLED electron transport layers to metallo-supramolecular sensors.
Structural Basis of Absorption
The UV-Vis footprint of a naphthyridine derivative is dictated by its symmetry and the availability of nitrogen lone pairs.
Isomer-Specific Electronic Signatures
-
1,5-Naphthyridine (
Symmetry):-
Application: Electron transport materials (OLEDs), organic semiconductors.
-
Spectral Feature: Due to its centrosymmetric nature, the
transition is symmetry-forbidden (or weakly allowed via vibronic coupling), often resulting in a "cleaner" UV baseline but lower molar absorptivity in the near-UV compared to 1,8-isomers. -
Key Insight: Functionalization at the 4,8-positions disrupts this symmetry, inducing strong Intramolecular Charge Transfer (ICT) bands that push absorption into the visible spectrum (blue/green emission regions).
-
-
1,8-Naphthyridine (
Symmetry):-
Application: Biomimetic sensors, DNA intercalators, antibacterial agents.
-
Spectral Feature: The proximity of nitrogen atoms creates a distinct "pocket" for chelation. Metal coordination typically induces a bathochromic (red) shift and hyperchromicity in the
band due to the stabilization of the excited state and perturbation of the lone pair orbitals.
-
Electronic Transition Energy Diagram
The following diagram illustrates the competitive electronic transitions that define the naphthyridine spectrum. Note the solvent sensitivity of the
Figure 1: Simplified Jablonski-style energy diagram highlighting the distinct behaviors of
Comparative Performance Analysis
This section objectively compares naphthyridine derivatives against standard alternatives (Quinoline and 1,10-Phenanthroline) to aid in reagent selection.
Quantitative Comparison Table
| Feature | Quinoline | 1,5-Naphthyridine | 1,8-Naphthyridine | 1,10-Phenanthroline |
| Primary | ~226, 313 nm | ~250–270 nm | ~230, 300 nm | ~230, 265 nm |
| Molar Extinction ( | High ( | Medium-High | High | Very High ( |
| Weak shoulder (~340 nm) | Weak/Forbidden (Symmetry) | Distinct shoulder (~340 nm) | Weak, often obscured | |
| Metal Binding Affinity | Low (Monodentate) | Low (Bridging only) | High (Bidentate) | Very High (Bidentate) |
| Fluorescence Quantum Yield | Low (< 0.1) | Moderate (Derivative dependent) | Low (increases w/ rigidity) | Moderate |
| Key Application | Solvent/Precursor | OLED/Semiconductors | Biological Sensing | Metal Analysis |
Case Study: Metal Ion Sensing (1,8-Naphthyridine vs. Phenanthroline)
Scenario: Detection of transition metal ions (
-
Phenanthroline: Exhibits a rigid, pre-organized cavity. Upon binding, UV-Vis changes are primarily intensity-based (hyperchromic) with minimal spectral shift, as the rigid structure limits conformational change.
-
1,8-Naphthyridine: The bite angle is slightly different, and the ring system is less extensive than phenanthroline.
-
Observation: Upon coordination, 1,8-naphthyridine derivatives often undergo a significant bathochromic shift (Red shift, e.g.,
nm) in the ICT band. -
Mechanism: The metal ion acts as an electron-withdrawing auxiliary, lowering the LUMO energy of the naphthyridine
-system more effectively than in the larger phenanthroline system. -
Advantage: This shift allows for ratiometric sensing (measuring the ratio of two wavelengths), which is more robust against concentration errors than the single-wavelength intensity changes typical of phenanthroline.
-
Experimental Protocol: UV-Vis Characterization
To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol.
Reagent Preparation & Solvent Selection
-
Solvent Purity: Use only Spectroscopic Grade solvents. Impurities in ethanol or acetonitrile can absorb below 220 nm, masking the primary
band. -
Solvent Cut-offs:
-
Water: 190 nm
-
Methanol: 205 nm
-
Acetonitrile: 190 nm
-
DMSO: 268 nm (Avoid for UV characterization; use only for visible region ICT bands).
-
Measurement Workflow
Figure 2: Standardized workflow for determining molar extinction coefficients of naphthyridine derivatives.
Step-by-Step Procedure
-
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan (100% T) to subtract solvent absorbance and cuvette mismatch.
-
Sample Scan: Replace the sample cuvette with the naphthyridine solution (
M). -
Scan Parameters:
-
Speed: Medium (approx. 200-400 nm/min).
-
Bandwidth: 1.0 nm (crucial for resolving sharp
peaks).
-
-
Validation (The "Rule of 10"): If the absorbance at
is , dilute by a factor of 10. If , concentrate. The linear range of Beer-Lambert Law is strictly valid between 0.1 and 1.0 A for most instruments. -
pH Study (Optional but Recommended): Add 1 equivalent of TFA (Trifluoroacetic acid).
-
Expected Result: Disappearance of the
shoulder and a red-shift of the band indicates protonation at the ring nitrogen, confirming the availability of the lone pair.
-
References
-
BenchChem. (2025).[4] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from
-
ResearchGate. (2025).[5] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from
-
National Institutes of Health (PMC). (2025). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Retrieved from
-
Virtual Labs. (2025). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from
-
MDPI. (2020). A Simple Visible Recognition Method for Copper Ions Using Dibenzo[b,j][1,10]Phenanthroline Scaffold. Retrieved from
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A Researcher's Guide to the 13C NMR Spectral Features of 2-Amino-3-Acylpyridines
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-amino-3-acylpyridines, a class of compounds with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a practical comparison with related pyridine derivatives and detailed experimental protocols to support accurate structural elucidation.
The Structural Significance of 2-Amino-3-Acylpyridines and the Role of 13C NMR
2-Amino-3-acylpyridines are heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their utility stems from the presence of three key functionalities on the pyridine ring: the basic amino group, the electron-withdrawing acyl group, and the nitrogen atom within the aromatic ring. The precise arrangement of these groups gives rise to unique electronic properties and a high potential for diverse chemical transformations.
Accurate characterization of these molecules is paramount, and 13C NMR spectroscopy stands as a powerful and indispensable tool for this purpose. It provides a detailed fingerprint of the carbon skeleton, allowing for the unambiguous assignment of each carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, offering valuable insights into the effects of substituents on the pyridine ring.
Comparative Analysis of 13C NMR Spectral Data
While a comprehensive, publicly available dataset for a homologous series of 2-amino-3-acylpyridines is limited, a comparative analysis with structurally related compounds can provide valuable predictive insights. By examining the 13C NMR data of parent compounds and analogues, we can deduce the expected chemical shifts for the target molecules.
For this analysis, we will consider the 13C NMR data of 2-aminopyridine as our baseline and compare it with derivatives containing an acyl group at various positions. This allows us to understand the electronic influence of the amino and acyl substituents on the chemical shifts of the pyridine ring carbons.
Table 1: Comparative 13C NMR Chemical Shift Data (δ, ppm) of 2-Aminopyridine and Related Compounds
| Carbon Atom | 2-Aminopyridine[1][2] | 2-Acetylpyridine[3] | 3-Benzoylpyridine[4] | Predicted Range for 2-Amino-3-acylpyridines |
| C2 | ~158.8 | ~153.7 | ~152.6 | 155 - 160 |
| C3 | ~108.7 | ~121.7 | ~133.0 | 110 - 115 |
| C4 | ~138.0 | ~136.8 | ~123.2 | 138 - 142 |
| C5 | ~113.8 | ~126.9 | ~137.1 | 115 - 120 |
| C6 | ~148.5 | ~149.1 | ~150.7 | 148 - 152 |
| C=O | - | ~200.2 | ~194.8 | 195 - 205 |
| Acyl-CH3 | - | ~25.8 | - | ~25 - 30 |
| Acyl-Ar(C1') | - | - | ~136.5 | ~135 - 140 |
Note: Chemical shifts are reported in ppm relative to a TMS standard. The solvent used can influence the exact chemical shifts.
Interpreting the Chemical Shift Data:
-
C2 (Carbon bearing the amino group): In 2-aminopyridine, the C2 carbon is significantly shielded by the electron-donating amino group, resulting in an upfield shift compared to unsubstituted pyridine. In 2-amino-3-acylpyridines, the presence of the adjacent electron-withdrawing acyl group at C3 is expected to have a deshielding effect, shifting the C2 resonance slightly downfield compared to 2-aminopyridine.
-
C3 (Carbon bearing the acyl group): This carbon will experience a strong deshielding effect from the directly attached electron-withdrawing acyl group. Therefore, its resonance is expected to be significantly downfield compared to the C3 of 2-aminopyridine.
-
C4 and C6: The chemical shifts of these carbons are influenced by both the amino and acyl groups. The electron-donating amino group tends to shield these positions, while the electron-withdrawing acyl group will have a deshielding effect, particularly on the ortho and para positions.
-
C5: The C5 carbon is expected to be less affected by the substituents compared to the other ring carbons.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acyl group is highly deshielded and will appear in the characteristic downfield region of the spectrum, typically between 195 and 205 ppm.[5]
-
Acyl Side-Chain Carbons: The chemical shifts of the carbons in the acyl side chain will be consistent with standard values for alkyl or aryl groups.
The following diagram illustrates the key structural features and the numbering of the carbon atoms in a generic 2-amino-3-acylpyridine.
Caption: Molecular structure of a 2-amino-3-acylpyridine.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR data is crucial for accurate structural analysis. The following is a detailed, step-by-step methodology for obtaining the 13C NMR spectrum of a 2-amino-3-acylpyridine derivative. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the 2-amino-3-acylpyridine compound.
-
Choosing the Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) is a good alternative for less soluble compounds. The choice of solvent can slightly affect the chemical shifts.[6][7]
-
Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[5] Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 400 MHz instrument) is usually sufficient to cover the expected range of chemical shifts.
-
Temperature: Room temperature (e.g., 298 K).
The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.
Caption: Experimental workflow for 13C NMR spectroscopy.
Conclusion
The 13C NMR spectrum is a powerful tool for the structural elucidation of 2-amino-3-acylpyridines. By understanding the influence of the amino and acyl substituents on the chemical shifts of the pyridine ring carbons, researchers can confidently assign the structure of their synthesized compounds. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for obtaining and interpreting high-quality 13C NMR spectra for this important class of molecules. Adherence to rigorous experimental procedures and a thorough understanding of the underlying principles of NMR spectroscopy are essential for ensuring the scientific integrity of the obtained results.
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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- Ross, B. P., & Tiekink, E. R. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(47), 8676–8680.
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A Comparative Guide to the Crystal Structure Analysis of 2-Amino-3-Pyridinyl Ketone Salts: From Definitive Structures to Complementary Insights
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing everything from stability and solubility to bioavailability. For the promising class of 2-amino-3-pyridinyl ketone derivatives, which are key building blocks in the synthesis of various therapeutic agents, understanding their three-dimensional structure at the atomic level is not just an academic exercise—it is a critical step in rational drug design and development.[1] The formation of salts is a common strategy to improve the physicochemical properties of APIs, and for 2-amino-3-pyridinyl ketones, this introduces a new layer of complexity and opportunity in the form of different crystal packing arrangements, polymorphs, and solvates.[2][3][4]
This guide provides an in-depth comparison of the analytical techniques used to elucidate the crystal structure of 2-amino-3-pyridinyl ketone salts. While single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous structure determination, a multi-faceted approach employing a suite of complementary techniques is often necessary for a comprehensive understanding of the solid state. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols for researchers in the field.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
At its core, SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] The ability to obtain a single, near-perfect crystal allows for the collection of diffraction data that can be used to generate a detailed electron density map, which in turn is used to build and refine an atomic model of the molecule and its packing in the crystal lattice.[6]
The significance of SC-XRD in the context of 2-amino-3-pyridinyl ketone salts lies in its ability to definitively identify:
-
Molecular Conformation: The exact spatial orientation of the aminopyridinyl and ketone moieties, including bond lengths, bond angles, and torsion angles.
-
Supramolecular Assembly: The intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.[7][8] In the case of salts, this includes the crucial interactions between the protonated aminopyridinium cation and the counter-anion.
-
Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry, which is vital for pharmacological activity.[9]
-
Stoichiometry and Solvation: The precise ratio of the cation and anion in the salt, as well as the presence and location of any solvent molecules within the crystal lattice.
Experimental Workflow for Single-Crystal X-ray Diffraction
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Crystallographic Data of Aminopyridine Salts
| Compound Name | Crystal System | Space Group | Key Hydrogen Bonding Motifs | Reference |
| bis(2-amino-3-methylpyridinium) fumarate dihydrate | Monoclinic | P2₁/c | N-H...O interactions forming an R²₂(8) ring motif. | [10] |
| 2-amino-3-methylpyridinium 5-chlorosalicylate | Monoclinic | P2₁/n | N-H...O interactions forming an R²₂(8) ring motif and a stronger O-H...O interaction. | [10] |
| 2-aminopyridinium citrate | Triclinic | P-1 | Chains of N-H...O hydrogen bonds and hetero O-H...O dimers. Does not exhibit the common 2-aminopyridinium-carboxylate heterosynthon. | [7][8] |
| tris(2-aminopyridinium) citrate | Monoclinic | P2₁/n | Sustained 2-aminopyridinium-carboxylate heterosynthon. | [7][8] |
| 2-amino-3-hydroxypyridinium acesulfamate | Monoclinic | P2₁/c | Strong N-H...N and N-H...O hydrogen bonds forming centrosymmetric aggregates. | [11] |
This table highlights the diversity in crystal packing and hydrogen bonding that can arise from changes in the counter-ion. The formation of specific, predictable hydrogen bonding patterns, known as supramolecular synthons, is a key concept in crystal engineering.[7][8] For instance, the R²₂(8) ring motif formed by the 2-aminopyridinium cation and a carboxylate anion is a common and robust synthon. However, as seen with the 2-aminopyridinium citrate salt, other competing interactions can sometimes dominate, leading to different packing arrangements.[7][8]
Complementary and Alternative Analytical Techniques
While SC-XRD provides the definitive structure, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[6] Therefore, a suite of other analytical techniques is often employed to characterize the bulk properties of the material and to provide complementary information.
Caption: Relationship between SC-XRD and other analytical techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique that is invaluable for the analysis of polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which results in a diffraction pattern that is a unique "fingerprint" of a specific crystalline phase.
-
Comparison with SC-XRD: While SC-XRD provides the ab initio structure, PXRD is used to confirm that the bulk material corresponds to the single crystal structure that was determined. It is the primary tool for polymorph screening and for monitoring phase transformations during manufacturing and storage.[3] The diffraction pattern calculated from the SC-XRD data should match the experimental PXRD pattern of the bulk sample.
Spectroscopic Techniques
Vibrational spectroscopy (FTIR and Raman) and solid-state NMR (ssNMR) provide information about the functional groups and the local chemical environment of the atoms in the solid state.
-
FTIR/Raman Spectroscopy: These techniques are sensitive to the vibrational modes of the molecules.[12][13] Changes in hydrogen bonding and crystal packing can lead to shifts in the observed vibrational frequencies. For 2-amino-3-pyridinyl ketone salts, key vibrational bands to monitor include the N-H stretches of the aminopyridinium group, the C=O stretch of the ketone, and the vibrational modes of the counter-anion.[13][14] These techniques can be used to distinguish between different polymorphic forms.
-
Solid-State NMR (ssNMR): ssNMR provides information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N). Different crystalline forms will generally give rise to different ssNMR spectra due to differences in molecular conformation and packing.[4] It is a powerful tool for characterizing materials that are not amenable to single-crystal analysis.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the material.
-
DSC: This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions, which are indicative of polymorphism.
-
TGA: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates (e.g., hydrates) and to assess the thermal stability of the compound.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the key steps for the structure determination of a novel 2-amino-3-pyridinyl ketone salt.
1. Crystal Growth:
- Objective: To obtain single crystals of sufficient size and quality for diffraction.
- Procedure:
- Dissolve the purified salt in a suitable solvent or solvent mixture to near saturation. Common solvents include methanol, ethanol, acetonitrile, and water.
- Employ a slow crystallization technique. Common methods include:
- Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
- Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the sample solution in a sealed container with a reservoir of a less soluble "anti-solvent." The anti-solvent slowly diffuses into the sample drop, reducing the solubility and inducing crystallization.
- Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.
2. Crystal Selection and Mounting:
- Objective: To select a suitable single crystal and mount it on the diffractometer.
- Procedure:
- Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
- Carefully pick up the selected crystal using a cryo-loop.
- Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.
- Mount the loop on a goniometer head and place it in the cold stream (typically 100 K) of the diffractometer.
3. Data Collection:
- Objective: To collect a complete set of diffraction data.
- Procedure:
- Center the crystal in the X-ray beam.
- Perform an initial indexing of the crystal to determine the unit cell parameters and Bravais lattice.
- Select a data collection strategy to ensure high completeness and redundancy of the data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
- Modern diffractometers automate this process, including exposure time calculations and data collection runs.[6]
4. Data Processing and Structure Solution:
- Objective: To process the raw diffraction images and obtain an initial structural model.
- Procedure:
- Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
- Apply corrections for Lorentz factor, polarization, and absorption.
- Determine the space group based on systematic absences in the diffraction data.
- Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
- Build an initial atomic model into the electron density map.
5. Structure Refinement and Validation:
- Objective: To refine the atomic model to best fit the experimental data and to validate the final structure.
- Procedure:
- Refine the atomic positions, and thermal parameters (isotropic or anisotropic) using a least-squares minimization algorithm.
- Locate and add hydrogen atoms to the model, often placed in calculated positions and refined using a riding model.
- Check the final model for any inconsistencies and validate its quality using software tools like checkCIF.
- The final result is a Crystallographic Information File (CIF) containing all the information about the crystal structure.
Conclusion
The comprehensive characterization of 2-amino-3-pyridinyl ketone salts is a critical endeavor in modern drug development. While single-crystal X-ray diffraction remains the unequivocal method for determining the three-dimensional atomic arrangement, a holistic understanding of the solid-state properties of these materials requires a synergistic approach. By integrating data from PXRD, spectroscopic techniques, and thermal analysis, researchers can build a complete picture of the material's behavior, from the atomic level to the bulk scale. This integrated approach is essential for selecting the optimal salt form with the desired physicochemical properties, ultimately de-risking the drug development process and paving the way for the creation of safer and more effective medicines.
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Zahan, M., Islam, M. R., Islam, M. S., Rosli, M. M., Halim, S. N. A., & Tiekink, E. R. T. (2024). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 7), 302–310. [Link]
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ResearchGate. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study | Request PDF. Retrieved from [Link]
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Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. Journal of Medicinal Chemistry, 50(6), 1124-1132. [Link]
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Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthesis, 45(22), 3109-3130. [Link]
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Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. Retrieved from [Link]
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Fábián, L., et al. (2018). Crystal structures of 2-amino-pyridine citric acid salts: C5H7N2+·C6H7O7- and 3C5H7N2+·C6H5O73-. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1111–1116. [Link]
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Kansiz, S., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 543–547. [Link]
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Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
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TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2·C6H7O7 and 3C5H7N2·C6H5O7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Retrieved from [Link]
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MDPI. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 1033. [Link]
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Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(1), 108-118. [Link]
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MDPI. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(17), 9342. [Link]
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Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]
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CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
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Mayo Clinic. (n.d.). X-ray crystallography - Structural Biology Core. Retrieved from [Link]
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Defense Technical Information Center. (2020). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. Pharmaceutics, 13(6), 888. [Link]
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The Challenge: Subtle Differences, Significant Consequences
<_ - Differentiating Isomers of Amino-acetylpyridines by Nuclear Magnetic Resonance (NMR) Spectroscopy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amino-acetylpyridines are a class of heterocyclic compounds that feature prominently in medicinal chemistry and materials science. The specific positioning of the amino and acetyl groups on the pyridine ring gives rise to a variety of structural isomers, each potentially possessing distinct pharmacological and physicochemical properties. Consequently, the unambiguous identification of these isomers is a critical step in synthesis, quality control, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.[1][2]
This guide provides an in-depth comparison of how different NMR techniques can be employed to differentiate the isomers of amino-acetylpyridines. We will explore the underlying principles, from basic one-dimensional proton (¹H) and carbon-13 (¹³C) NMR to more advanced two-dimensional correlation experiments, and provide practical, data-driven insights into spectral interpretation.
The isomers of amino-acetylpyridine share the same molecular formula and, often, similar physical properties, making their differentiation by methods like mass spectrometry or chromatography challenging without appropriate standards. However, the precise location of the amino and acetyl substituents profoundly influences the electronic environment of each atom within the pyridine ring. These subtle electronic variations are precisely what NMR spectroscopy excels at detecting.
Core Principles of NMR for Isomer Differentiation
The differentiation of amino-acetylpyridine isomers by NMR relies on three key parameters:
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, which is highly sensitive to the local electronic environment of the nucleus. The electron-withdrawing or -donating nature of the amino and acetyl groups will cause predictable upfield or downfield shifts for the protons and carbons on the pyridine ring.
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei, which results in the splitting of NMR signals into multiplets. The coupling patterns (e.g., doublets, triplets) and the magnitude of the coupling constants (in Hertz) provide crucial information about the connectivity of atoms.
-
Through-Space Interactions (Nuclear Overhauser Effect - NOE): The interaction between nuclei that are close in space, even if they are not directly bonded. This is particularly useful for confirming the relative positions of substituents on the aromatic ring.
Experimental Protocol: A Self-Validating Workflow
A robust and self-validating workflow is essential for the accurate identification of amino-acetylpyridine isomers. This involves a multi-step approach, from meticulous sample preparation to the acquisition of a suite of NMR experiments.
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[3]
Materials:
-
Amino-acetylpyridine isomer (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][4]
-
Glass Pasteur pipette and glass wool[3]
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of the amino-acetylpyridine isomer.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[6] Gentle vortexing or warming can aid dissolution.[4]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[3] Do not use cotton wool, as it can introduce contaminants.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Causality: The use of deuterated solvents is crucial as they are "invisible" in ¹H NMR spectra and provide a lock signal for the spectrometer to maintain field stability.[4] Filtering the sample is critical because suspended solids can distort the magnetic field homogeneity, leading to broad and poorly resolved peaks.[3][6]
Part 2: NMR Data Acquisition
A comprehensive suite of NMR experiments is recommended for unambiguous isomer identification.
Caption: Recommended NMR workflow for isomer differentiation.
Comparative Spectral Analysis
Let's consider the hypothetical ¹H and ¹³C NMR data for three isomers of amino-acetylpyridine to illustrate the differentiation process. The exact chemical shifts will vary depending on the solvent and concentration, but the relative positions and coupling patterns are characteristic.
Hypothetical Isomers:
-
Isomer A: 2-Amino-3-acetylpyridine
-
Isomer B: 4-Amino-3-acetylpyridine
-
Isomer C: 6-Amino-3-acetylpyridine
Table 1: Predicted ¹H NMR Data (Aromatic Region)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Differentiating Features |
| A: 2-Amino-3-acetylpyridine | H4 | ~7.5 | Doublet of doublets | Coupled to two other aromatic protons. |
| H5 | ~6.7 | Doublet of doublets | Most upfield due to the strong donating effect of the adjacent amino group. | |
| H6 | ~8.2 | Doublet of doublets | Most downfield due to proximity to the nitrogen atom. | |
| B: 4-Amino-3-acetylpyridine | H2 | ~8.3 | Singlet | No adjacent protons, appears as a singlet. A very strong diagnostic peak. |
| H5 | ~6.8 | Doublet | Coupled only to H6. | |
| H6 | ~8.1 | Doublet | Coupled only to H5. | |
| C: 6-Amino-3-acetylpyridine | H2 | ~8.0 | Doublet | Coupled to H4. |
| H4 | ~7.6 | Doublet of doublets | Coupled to H2 and H5. | |
| H5 | ~6.5 | Doublet | Most upfield due to the ortho amino group. |
Table 2: Predicted ¹³C NMR Data
| Isomer | Key Carbon | Predicted Chemical Shift (ppm) | Key Differentiating Features |
| A: 2-Amino-3-acetylpyridine | C2 | ~160 | Very downfield due to direct attachment of the amino group and proximity to nitrogen. |
| C3 | ~120 | Carbon bearing the acetyl group. | |
| C=O | ~198 | Carbonyl carbon. | |
| B: 4-Amino-3-acetylpyridine | C4 | ~155 | Downfield shift due to the attached amino group. |
| C2 | ~150 | Downfield due to proximity to nitrogen. | |
| C=O | ~197 | Carbonyl carbon. | |
| C: 6-Amino-3-acetylpyridine | C6 | ~162 | Most downfield carbon due to the attached amino group and being alpha to the ring nitrogen. |
| C5 | ~108 | Most upfield aromatic carbon due to the strong shielding from the ortho amino group. | |
| C=O | ~196 | Carbonyl carbon. |
Leveraging 2D NMR for Unambiguous Assignment
While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary for definitive proof of structure, especially with complex substitution patterns.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[7] A cross-peak between two proton signals in a COSY spectrum indicates that they are on adjacent carbons (or otherwise J-coupled). This is invaluable for tracing the connectivity of the protons around the pyridine ring.[8][9][10] For example, in Isomer A, the COSY spectrum would show correlations between H4-H5 and H5-H6, confirming their sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[7] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away.[7][9] For instance, in all isomers, the methyl protons of the acetyl group (~2.5 ppm) will show an HMBC correlation to the carbonyl carbon (~195-200 ppm) and the ring carbon to which the acetyl group is attached. This definitively places the acetyl group. Furthermore, correlations from the ring protons to the carbonyl carbon can confirm the position of the acetyl group relative to the different protons.
Caption: Key HMBC correlations for structural confirmation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. For example, in Isomer A (2-Amino-3-acetylpyridine), a NOESY experiment should show a cross-peak between the amino protons and the acetyl methyl protons, as well as between the amino protons and H3. This provides definitive evidence for the adjacency of these two substituent groups.
Conclusion
The differentiation of amino-acetylpyridine isomers is a task readily and reliably accomplished by a systematic application of NMR spectroscopy. While ¹H NMR often provides the initial, and sometimes sufficient, evidence based on unique chemical shifts and coupling patterns, a comprehensive approach utilizing a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) provides an irrefutable and self-validating structural proof. This multi-faceted approach ensures the scientific integrity required in research and is an indispensable tool for professionals in drug development, guaranteeing the correct isomeric identity of these vital chemical entities.
References
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How to Prepare Samples for NMR. ResearchGate. Available at: [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
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NMR Sample Preparation. University of California, Riverside. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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3-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. MDPI. Available at: [Link]
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Pyridine. Wikipedia. Available at: [Link]
-
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PMC. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Available at: [Link]
-
A Guide to 1H NMR Chemical Shift Values. Compound Interest. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
-
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(2-amino-3-pyridinyl)ethanone
The aminopyridine functional group suggests that this compound is likely to be toxic if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye irritation.[1][2][3][4][5][6] Furthermore, it may be harmful to aquatic life with long-lasting effects.[3][5] Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
I. Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a robust understanding of hazardous waste regulations, primarily those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] The guiding principle is "cradle-to-grave" management, meaning the waste generator is responsible for the waste from its creation to its final disposal.[9]
| Regulatory Framework | Key Requirements |
| EPA (RCRA) | Prohibits disposal in regular trash or sewers; mandates waste generation documentation; requires regular removal from labs; necessitates training for all handlers.[8] |
| OSHA | Mandates chemically compatible and properly sealed containers; requires storage in well-ventilated areas.[8] |
II. Procedural Steps for Disposal
The following steps provide a clear workflow for the safe disposal of 2-Amino-1-(2-amino-3-pyridinyl)ethanone from the point of generation to its final collection.
Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat should be worn and buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound waste in a designated, clearly labeled, and compatible container.
-
Do not mix with other solid wastes unless they are known to be compatible.
-
Contaminated materials such as gloves, weigh boats, and absorbent paper should be treated as solid hazardous waste and collected in a separate, lined container.[10]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container with a screw-on cap.[10]
-
Segregate halogenated and non-halogenated solvent waste streams.
-
Aqueous solutions should also be collected separately.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp implements contaminated with the compound must be disposed of in a designated sharps container.
-
Proper container selection and labeling are mandated by regulatory bodies and are essential for safety and compliance.[11][12]
-
Container Selection:
-
Labeling:
Waste containers must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills.[10]
-
Segregate incompatible waste types (e.g., acids from bases).[11]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[13]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS.
-
Containment (for minor spills): If you are trained and it is safe to do so, contain the spill.
-
For solid spills, carefully sweep the material into a container for hazardous waste. Avoid creating dust.[14]
-
For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
V. Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these procedural guidelines, which are grounded in established safety protocols and regulatory requirements, researchers can ensure that they are managing this chemical waste in a manner that is safe, compliant, and minimizes risk. Always consult your institution's specific waste management plan and contact your EHS department with any questions.
References
- Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University.
- How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California San Diego.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Regulation of Labor
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- Regulations for Hazardous Waste Generated at Academic Labor
- Safety Data Sheet - 2-Amino-1-(3,4-dichlorophenyl)ethanone. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet - 2-Aminopyridine-3-carbonitrile. (2011, April 8). Fisher Scientific.
- Safety Data Sheet - 2-Pyridineethanamine. (2025, December 22).
- ICSC 0214 - 2-AMINOPYRIDINE. INCHEM.
- Safety Data Sheet - 2-Amino-3-chloropyridine. (2024, December 16). TCI Chemicals.
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie.
- Safety Data Sheet - 3-(2-Aminoethyl)pyridine. (2025, December 26). Fisher Scientific.
- 2-Aminopyridine Safety D
- 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY D
- safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma.
- 2-AMINOPYRIDINE. CAMEO Chemicals - NOAA.
- CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals.
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Navigating the Safe Handling of 2-Amino-1-(2-amino-3-pyridinyl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Amino-1-(2-amino-3-pyridinyl)ethanone, a compound of interest in various research and development endeavors. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a foundation of trust in your critical operations.
I. Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in ensuring a safe working environment. Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2][3][5][6][7]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system.[1][2][3][5]
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) and engineering controls is essential.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling potentially hazardous materials. The following table outlines the recommended PPE for working with this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[1][5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[1][2][5] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing.[1][8] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, especially when handling the solid compound or preparing solutions.[1][9] |
III. Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the compound to its final disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Steps:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8] Ensure the work surface is clean and uncluttered.
-
Weighing the Compound: If working with the solid form, carefully weigh the desired amount in a tared container. Use a spatula and avoid creating dust.
-
Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Capping and Labeling: Securely cap all containers and clearly label them with the compound name, concentration, date, and your initials.
-
Cleaning the Work Area: After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[3] Follow all institutional and local regulations for chemical waste disposal.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing your gloves.
IV. Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][11] |
V. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.
VI. References
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4-Aminopyridine - Jubilant Ingrevia. (2024, February 22).
-
4-aminopyridine - s d fine-chem limited.
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Material Safety Data Sheet. (2007, July 10).
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3-AMINOPYRIDINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals.
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SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
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SAFETY DATA SHEET - Fisher Scientific. (2011, April 8).
-
2-Aminopyridine - Apollo Scientific.
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2 - SAFETY DATA SHEET.
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
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safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma.
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4 - • SAFETY DATA SHEET. (2025, November 6).
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2 - SAFETY DATA SHEET. (2021, December 24).
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3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. (2012, December 11).
-
2 - SAFETY DATA SHEET. (2021, December 24).
-
SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
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1-(2-Aminopyridin-3-yl)ethan-1-one - PubChem.
-
2-Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited.
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals.
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2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21).
-
MATERIAL SAFETY DATA SHEETS 2-AMINO PYRIDINE - Cleanchem Laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
